This technical guide provides an in-depth analysis of 4-(Carboxymethoxy)-3-chloro-5-methoxybenzoic acid (CAS 838263-66-4), a highly specialized bifunctional building block used in the synthesis of advanced pharmaceutical...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of 4-(Carboxymethoxy)-3-chloro-5-methoxybenzoic acid (CAS 838263-66-4), a highly specialized bifunctional building block used in the synthesis of advanced pharmaceutical intermediates.[1][2]
A Bifunctional Scaffold for Fragment-Based Drug Discovery[1][2]
Executive Summary & Chemical Profile
4-(Carboxymethoxy)-3-chloro-5-methoxybenzoic acid is a functionalized benzoic acid derivative characterized by a unique substitution pattern that balances lipophilicity with polar solubility.[1][2] In medicinal chemistry, this molecule serves as a critical "linker scaffold" —specifically designed to bridge hydrophobic pharmacophores (via the aromatic core) with polar binding domains (via the carboxymethoxy tail).[1][2]
Its structural architecture features three distinct functional domains:
The Benzoic Acid Core: Provides a rigid aromatic scaffold for π-π stacking interactions.[1][2]
The 3-Chloro-5-Methoxy Motif: A classic bioisosteric substitution pattern.[1][2] The chlorine atom (at C3) increases metabolic stability by blocking oxidative metabolism, while the methoxy group (at C5) acts as a hydrogen bond acceptor.[1][2]
The 4-Carboxymethoxy Tail: An ether-linked acetic acid moiety that introduces flexibility and a secondary ionizable group, critical for solubility and receptor binding (e.g., in PPAR or GPR40 agonist design).[1][2]
Property
Data
CAS Number
838263-66-4
IUPAC Name
4-(Carboxymethoxy)-3-chloro-5-methoxybenzoic acid
Molecular Formula
C₁₀H₉ClO₆
Molecular Weight
260.63 g/mol
pKa (Predicted)
~3.5 (Aliphatic COOH), ~4.1 (Aromatic COOH)
LogP
~1.8 (Moderate Lipophilicity)
Primary Application
Intermediate for GPCR modulators & Metabolic Disease Targets
Synthetic Methodology (The "Technical Core")
The synthesis of CAS 838263-66-4 requires precise regiochemical control to install the carboxymethoxy ether without affecting the existing carboxyl group.[1][2] The most robust pathway utilizes 3-chloro-4-hydroxy-5-methoxybenzoic acid (5-chlorovanillic acid) as the starting material.[1][2]
Mechanism of Action (Synthetic Logic)
The synthesis relies on a Williamson Ether Synthesis , but with a critical modification: Orthogonal Protection .[1][2] Since the starting material contains both a phenol and a benzoic acid, direct alkylation with chloroacetic acid would lead to a mixture of ether-esters.[1][2]
Expert Insight: To ensure high yield and purity, the benzoic acid moiety should first be protected as a methyl ester, or the reaction must be run under strictly controlled pH (using the differing pKa of phenol vs. carboxylic acid) to selectively alkylate the phenoxide.[2]
Validated Protocol: Selective O-Alkylation
Note: This protocol assumes the use of the methyl ester intermediate for maximum regioselectivity.
Step 1: Preparation of the Phenoxide
Dissolve Methyl 3-chloro-4-hydroxy-5-methoxybenzoate (1.0 eq) in anhydrous DMF (Dimethylformamide).
Add Potassium Carbonate (K₂CO₃) (2.5 eq). The use of K₂CO₃ is critical; stronger bases (like NaH) can cause transesterification side reactions.[2]
Stir at room temperature for 30 minutes to generate the phenoxide anion.
Step 2: Alkylation
Dropwise add Methyl Bromoacetate (1.2 eq) or Ethyl Bromoacetate .[1][2]
Why Bromoacetate? Bromide is a better leaving group than chloride (chloroacetic acid), allowing the reaction to proceed at lower temperatures (50-60°C), minimizing thermal decomposition.[1][2]
Heat the reaction mixture to 60°C for 4-6 hours.
In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 7:3). The starting phenol spot (Rf ~0.[1][2]4) should disappear, replaced by the less polar diester (Rf ~0.6).[1][2]
Step 3: Global Hydrolysis
Cool the mixture and dilute with water. Extract with Ethyl Acetate.[1][2]
Dissolve the crude diester in a 1:1 mixture of THF/Water .
Causality: LiOH is preferred over NaOH because the lithium cation coordinates with the ether oxygen, often accelerating the hydrolysis of the hindered aromatic ester.[2]
Stir at ambient temperature for 12 hours.
Workup: Acidify carefully with 1N HCl to pH 2.0. The product, 4-(Carboxymethoxy)-3-chloro-5-methoxybenzoic acid , will precipitate as a white solid.[1][2]
Visualization: Synthetic Pathway & Logic
The following diagram illustrates the retrosynthetic logic and the forward reaction flow, highlighting the critical intermediate states.
Figure 1: Step-wise synthetic pathway ensuring regioselective alkylation of the 4-hydroxy position.
Chemical Reactivity & Orthogonality
For researchers using this molecule as a scaffold, understanding its orthogonal reactivity is paramount.[1][2] The molecule possesses two carboxylic acid groups with distinct electronic environments:[2]
Aromatic Carboxyl (C1): Conjugated to the benzene ring.[1][2] Less nucleophilic, higher pKa (~4.1).[1][2] Harder to esterify under mild conditions due to steric hindrance from the 3-Cl and 5-OMe groups.[1][2]
Aliphatic Carboxyl (Side Chain): An ether-linked acetic acid.[1][2] Lower pKa (~3.5), more accessible, and more reactive towards coupling agents (e.g., EDC/NHS).[1][2]
Experimental Implication:
If you treat CAS 838263-66-4 with 1.0 equivalent of EDC/NHS , the aliphatic carboxyl will activate first.[1][2] This allows for the selective attachment of amines to the tail without protecting the aromatic head group—a powerful strategy in library synthesis.[2]
Figure 2: Reactivity map demonstrating the selective functionalization of the aliphatic vs. aromatic carboxyl groups.
Analytical Characterization & Quality Control
To validate the identity of the synthesized compound, the following analytical parameters must be met.
HPLC Method (Reverse Phase)
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[2]
Storage: Store at +2°C to +8°C. The ether linkage is stable, but the compound is hygroscopic due to the two carboxylic acid groups.[2] Keep under inert atmosphere (Argon) for long-term storage.
Insoluble: Water (at low pH), Hexane, Chloroform.[2]
Safety Profile: As a halogenated benzoic acid derivative, treat as a potential irritant.[1][2] The alkylating agents used in its synthesis (bromoacetates) are lachrymators and toxic; ensure all unreacted alkylating agents are quenched before isolation.[1][2]
References
General Synthesis of Phenoxyacetic Acids
Source: Vogel's Textbook of Practical Organic Chemistry.[1][2]
Relevance: foundational protocol for Williamson ether synthesis on phenols.[1][2]
An In-depth Technical Guide to 3-chloro-5-methoxy-4-(carboxymethoxy)benzoic acid and its Synonyms
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of 3-chloro-5-methoxy-4-(carboxymethoxy)benzoic acid, a su...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 3-chloro-5-methoxy-4-(carboxymethoxy)benzoic acid, a substituted benzoic acid derivative with potential applications in pharmaceutical and agrochemical research. This document delves into its chemical identity, synthesis, characterization, and potential biological significance, offering a foundational resource for professionals in drug discovery and development.
Introduction: The Significance of Substituted Benzoic Acids
Benzoic acid and its derivatives are a cornerstone in organic chemistry and drug discovery, forming the structural backbone of numerous pharmacologically active compounds.[1] The strategic placement of various functional groups on the benzene ring can profoundly influence the molecule's physicochemical properties and biological activity. Halogenation, methoxylation, and the introduction of acidic moieties like the carboxymethoxy group can modulate factors such as lipophilicity, electronic distribution, and receptor binding affinity. This targeted modification is a key strategy in the rational design of novel therapeutic agents and specialized chemicals.
While 3-chloro-5-methoxy-4-(carboxymethoxy)benzoic acid itself is not extensively documented in mainstream chemical literature, its structural motifs suggest potential for biological activity, drawing parallels with other substituted benzoic acids known for their antimicrobial, anti-inflammatory, and anticancer properties. This guide, therefore, aims to provide a predictive and practical framework for its synthesis and characterization, empowering researchers to explore its potential.
Chemical Identity and Physicochemical Properties
A clear understanding of a compound's identity is paramount for reproducible research. This section outlines the key identifiers and predicted properties for 3-chloro-5-methoxy-4-(carboxymethoxy)benzoic acid.
Nomenclature and Synonyms
Due to its limited presence in commercial catalogs and databases, "3-chloro-5-methoxy-4-(carboxymethoxy)benzoic acid" does not have a wide array of established synonyms. Based on its structure, alternative systematic names could include:
It is crucial for researchers to use the IUPAC name to avoid ambiguity.
Structural Information
Molecular Formula: C₁₀H₉ClO₆
Molecular Weight: 260.63 g/mol
CAS Number: Not assigned.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of 3-chloro-5-methoxy-4-(carboxymethoxy)benzoic acid. These values are computationally derived and should be confirmed experimentally.
Property
Predicted Value
pKa (most acidic)
~3.5
LogP
~1.8
Hydrogen Bond Donors
2
Hydrogen Bond Acceptors
6
Rotatable Bonds
4
Synthesis of 3-chloro-5-methoxy-4-(carboxymethoxy)benzoic acid
The synthesis of the target compound can be approached through a two-step process starting from a suitable precursor. The proposed synthetic route involves the hydrolysis of a methyl ester followed by a Williamson ether synthesis.
Synthesis of the Precursor: 3-chloro-5-methoxy-4-hydroxybenzoic acid
Step 1: Hydrolysis of Methyl 3-chloro-4-hydroxy-5-methoxybenzoate
This standard procedure involves the saponification of the ester using a strong base, followed by acidification to yield the carboxylic acid.
Experimental Protocol: Hydrolysis of Methyl 3-chloro-4-hydroxy-5-methoxybenzoate
Dissolution: Dissolve methyl 3-chloro-4-hydroxy-5-methoxybenzoate (1.0 eq) in methanol.
Saponification: Add an aqueous solution of sodium hydroxide (2.0-3.0 eq) to the methanolic solution.
Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
Acidification: Dilute the residue with water and acidify with a cooled solution of hydrochloric acid (~2M) until the pH is acidic, leading to the precipitation of the product.
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-chloro-5-methoxy-4-hydroxybenzoic acid. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
Williamson Ether Synthesis: Carboxymethylation of the Phenolic Hydroxyl Group
The final step involves the O-alkylation of the phenolic hydroxyl group of the precursor with a haloacetic acid, typically chloroacetic acid, in the presence of a base. This classic Sₙ2 reaction is known as the Williamson ether synthesis.[3][4][5][6][7]
Experimental Protocol: Synthesis of 3-chloro-5-methoxy-4-(carboxymethoxy)benzoic acid
Deprotonation: In a round-bottom flask, dissolve 3-chloro-5-methoxy-4-hydroxybenzoic acid (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 30%).[3] This will deprotonate both the carboxylic acid and the phenolic hydroxyl group.
Addition of Alkylating Agent: To this solution, add chloroacetic acid (1.1-1.5 eq).[3][4]
Reaction: Heat the reaction mixture in a water bath at 90-100°C for 30-40 minutes.[3] Monitor the reaction by TLC.
Work-up and Acidification: After cooling, dilute the mixture with water and acidify with 6M hydrochloric acid until the solution is acidic to litmus paper.[3] This will protonate both carboxylic acid groups, leading to the precipitation of the product.
Extraction and Purification: The product can be isolated by filtration if it precipitates cleanly. Alternatively, extract the aqueous mixture with a suitable organic solvent like diethyl ether.[3] The ether layer can then be washed with water and brine, dried over anhydrous sodium sulfate, and the solvent evaporated to yield the crude product. Recrystallization from an appropriate solvent will provide the purified 3-chloro-5-methoxy-4-(carboxymethoxy)benzoic acid.
Diagram of the Synthetic Workflow
Caption: Synthetic pathway for 3-chloro-5-methoxy-4-(carboxymethoxy)benzoic acid.
Characterization and Analytical Protocols
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, the methylene protons of the carboxymethoxy group, and the two acidic protons of the carboxylic acids. The aromatic protons will likely appear as two singlets due to their substitution pattern. The acidic protons will appear as broad singlets and their chemical shifts can be concentration-dependent.
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The spectrum should show signals for the two carbonyl carbons, the aromatic carbons, the methoxy carbon, and the methylene carbon. The chemical shifts of the aromatic carbons will be influenced by the chloro, methoxy, and carboxymethoxy substituents.[8]
Protocol for NMR Sample Preparation and Analysis
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).[9]
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
Data Analysis: Process the spectra to determine chemical shifts (δ) in ppm, integration values for ¹H NMR, and multiplicities (singlet, doublet, triplet, etc.).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected Characteristic IR Absorptions:
Functional Group
Wavenumber (cm⁻¹)
O-H stretch (carboxylic acid)
3300-2500 (broad)
C-H stretch (aromatic)
3100-3000
C-H stretch (aliphatic)
3000-2850
C=O stretch (carboxylic acid)
1725-1700
C=C stretch (aromatic)
1600-1450
C-O stretch (ether and acid)
1300-1000
C-Cl stretch
800-600
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Expected Molecular Ion Peak (M⁻): In negative ion mode electrospray ionization (ESI), the deprotonated molecule [M-H]⁻ would be expected at m/z 259.0065.
Isotope Pattern: The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the main molecular ion peak.
Diagram of Analytical Workflow
Caption: Workflow for the characterization of the synthesized compound.
Potential Applications and Future Directions
While specific biological data for 3-chloro-5-methoxy-4-(carboxymethoxy)benzoic acid is not available, its structural features allow for informed speculation on its potential applications.
Drug Discovery: The presence of a halogen, a methoxy group, and two carboxylic acid moieties suggests that this molecule could be explored for a variety of therapeutic targets. Carboxylic acid groups are known to interact with biological targets through hydrogen bonding and can act as bioisosteres for other functional groups.
Agrochemicals: Substituted benzoic acids are utilized in the development of herbicides and pesticides. The unique substitution pattern of the target molecule could impart novel herbicidal or fungicidal properties.
Material Science: The di-acid functionality makes it a potential monomer for the synthesis of specialty polymers and polyesters.
Future research should focus on the efficient synthesis and purification of this compound, followed by a comprehensive evaluation of its biological activities through in vitro and in vivo screening assays.
Conclusion
This technical guide provides a comprehensive framework for the synthesis, characterization, and potential exploration of 3-chloro-5-methoxy-4-(carboxymethoxy)benzoic acid. By leveraging established synthetic methodologies and analytical techniques, researchers are well-equipped to prepare and investigate this novel compound. The insights provided herein are intended to facilitate further research into the expanding field of substituted benzoic acids and their derivatives, ultimately contributing to advancements in medicine, agriculture, and material science.
References
The Williamson Ether Synthesis. (n.d.). Retrieved from a university chemistry department website.
Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from a university chemistry department website.
An In-depth Technical Guide to the Research Applications of Functionalized Benzoic Acid Building Blocks
Abstract Benzoic acid, the simplest aromatic carboxylic acid, represents a foundational and remarkably versatile scaffold in chemical and pharmaceutical sciences. Its inherent structural features—a reactive carboxylic ac...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Benzoic acid, the simplest aromatic carboxylic acid, represents a foundational and remarkably versatile scaffold in chemical and pharmaceutical sciences. Its inherent structural features—a reactive carboxylic acid group and a tunable aromatic ring—make it a "privileged scaffold" that is readily amenable to diverse functionalization strategies. This guide provides an in-depth exploration of the synthesis and application of functionalized benzoic acid derivatives. We will delve into the core principles of their design, detailing the synthetic methodologies used to modify both the carboxylic acid moiety and the aromatic core. Furthermore, this guide will comprehensively survey the pivotal roles these building blocks play across various scientific domains, with a pronounced focus on drug discovery, advanced materials science, and organic synthesis. Through detailed protocols, mechanistic insights, and illustrative case studies, this document aims to equip researchers, scientists, and drug development professionals with the technical knowledge and field-proven insights necessary to harness the full potential of functionalized benzoic acid building blocks in their research endeavors.
The Benzoic Acid Scaffold: A Privileged Template for Innovation
The benzoic acid framework is a cornerstone in the design of functional molecules.[1][2][3] Its prevalence in numerous natural products underscores its evolutionary selection as a stable and effective molecular core.[1][2] In medicinal chemistry, it is recognized as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets, thereby serving as a versatile starting point for drug discovery.[4][5] The power of this scaffold lies in its dual reactive sites:
The Carboxylic Acid Group: This functional group is a versatile handle for forming a wide array of derivatives, most notably amides and esters. This allows for the direct coupling of benzoic acid building blocks to other molecules, including complex amines and alcohols, to generate compounds with tailored biological or material properties.[6][7]
The Aromatic Ring: The six carbon atoms of the benzene ring provide a rigid, planar structure and can be substituted at the ortho, meta, and para positions. This allows for precise, three-dimensional control over the molecule's shape, polarity, and electronic properties, which is critical for optimizing interactions with biological targets or for tuning the properties of advanced materials.[8][9]
The strategic functionalization of these two sites enables the creation of vast libraries of compounds with diverse chemical and physical properties from a single, simple starting material.
Core Strategies for the Functionalization of Benzoic Acid
The generation of novel benzoic acid derivatives hinges on a robust toolkit of synthetic organic chemistry reactions. These methodologies can be broadly categorized based on the site of modification.
Modification of the Carboxylic Acid Group
The most common transformation of the carboxylic acid is the formation of amide and ester bonds.
Amide Bond Formation (Amidation): This is arguably the most critical reaction in medicinal chemistry for linking molecular fragments.[10] Direct reaction between a benzoic acid and an amine is generally inefficient and requires activation of the carboxylic acid.[11] Common strategies include:
Conversion to Acyl Chlorides: Reacting the benzoic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the hydroxyl group into a highly reactive acyl chloride, which readily reacts with amines.[11]
Use of Coupling Reagents: A milder and more common approach involves the use of coupling reagents such as carbodiimides (e.g., EDC) or uronium/aminium salts (e.g., HATU). These reagents form a highly reactive activated ester intermediate in situ, which is then readily attacked by the amine to form the amide bond under mild conditions. This method offers excellent functional group tolerance, which is crucial when working with complex molecules.
Ester Bond Formation (Esterification): Esters are also important derivatives, often used as prodrugs or as key components in polymers and liquid crystals. The classic Fischer esterification, which involves reacting the benzoic acid with an alcohol under acidic catalysis, is a straightforward method.
Modification of the Aromatic Ring
Introducing substituents onto the aromatic ring is key to tuning the molecule's properties.
Electrophilic Aromatic Substitution (EAS): Traditional EAS reactions like nitration, halogenation, and Friedel-Crafts alkylation/acylation allow for the introduction of a variety of functional groups directly onto the benzene ring. The carboxylic acid group is a deactivating, meta-directing group, which guides incoming electrophiles to the position meta to the carboxylate.
Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry heavily relies on cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds with high precision and efficiency.[12] These reactions typically start with a halogenated benzoic acid (e.g., bromobenzoic acid) and couple it with a suitable partner.
Suzuki-Miyaura Coupling: This powerful reaction couples a bromobenzoic acid with an arylboronic acid to form a biaryl structure, a common motif in pharmaceuticals and functional materials.[12][13][14] The reaction is known for its mild conditions and tolerance of a wide range of functional groups.[12]
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling a bromobenzoic acid with an amine, providing direct access to aminobenzoic acid derivatives that are otherwise challenging to synthesize.
Directed C-H Functionalization: An emerging and powerful strategy involves the direct activation and functionalization of C-H bonds on the aromatic ring.[15][16][17] Transition metal catalysts, such as those based on iridium or rhodium, can be used to selectively functionalize the C-H bond at the ortho position to the carboxylic acid group.[9][15] This "late-stage functionalization" approach allows for the direct modification of complex drug molecules without the need for de novo synthesis, greatly accelerating the drug discovery process.[15]
Workflow Diagram: General Strategies for Benzoic Acid Functionalization
Caption: Key pathways for functionalizing the benzoic acid scaffold.
Applications in Drug Discovery and Medicinal Chemistry
Functionalized benzoic acids are ubiquitous in pharmaceuticals, demonstrating a vast range of biological activities.[18][19]
Anti-inflammatory Agents
Perhaps the most well-known application is in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Salicylic acid (2-hydroxybenzoic acid) and its acetylated derivative, aspirin, function by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of inflammatory prostaglandins.[18] More complex derivatives are being developed to target other inflammatory pathways, such as the P2Y14 receptor, for which 3-amide benzoic acid derivatives have shown potent antagonist activity.[20]
Anticancer Agents
The benzoic acid moiety is a common scaffold in the design of anticancer drugs.[1][2][3] Its derivatives have been shown to exert their effects through various mechanisms:
HDAC Inhibition: Some naturally occurring benzoic acid derivatives can inhibit histone deacetylases (HDACs), enzymes that are often dysregulated in cancer.[21]
Targeting Specific Receptors: Marketed drugs like Tamibarotene (a retinobenzoic acid) selectively target retinoic acid receptors to treat specific types of leukemia.[22]
Kinase Inhibition: Silmitasertib, which contains a benzoic acid core, is an ATP-competitive inhibitor of the CK2 protein kinase, a target in certain cancers.[22]
Inducing Apoptosis: Novel quinazolinone derivatives incorporating a benzoic acid substituent have demonstrated the ability to induce cell death in breast cancer cell lines.[23]
Antimicrobial Agents
Benzoic acid and its salts are widely used as antimicrobial preservatives in food, cosmetic, and pharmaceutical products due to their ability to inhibit the growth of bacteria, yeasts, and molds.[19][24][25] The mechanism involves the disruption of the intracellular pH balance of microorganisms.[24] Functionalized derivatives are also being explored as active pharmaceutical ingredients to combat various pathogens.[24]
Table 1: Representative Benzoic Acid-Derived Drugs and Their Mechanisms
Drug Name (Derivative Class)
Therapeutic Area
Primary Mechanism of Action
Reference
Aspirin (Salicylate)
Anti-inflammatory, Analgesic
Irreversible inhibition of COX-1 and COX-2 enzymes.
Applications in Materials Science and Polymer Chemistry
The rigid structure and reactive handles of benzoic acid derivatives make them excellent building blocks for high-performance materials.[8]
High-Performance Polymers (Aramids)
Aromatic polyamides, or aramids, are a class of exceptionally strong and heat-resistant polymers. They are synthesized via the polycondensation of an aminobenzoic acid monomer or by reacting an aromatic diamine with a diacid chloride.[26] For instance, para-aminobenzoic acid can be polymerized to produce a Kevlar® analogue.[27] The incorporation of different functional groups onto the benzoic acid monomers allows for the fine-tuning of the polymer's properties, such as solubility, thermal stability, and mechanical strength.[8][28]
Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules.[29] Benzoic acids, and especially di- and tri-carboxylic acid derivatives like terephthalic acid and trimesic acid, are among the most common and effective organic linkers used in MOF synthesis.[29][30][31] The geometry and functionalization of the benzoic acid linker dictate the topology, pore size, and surface chemistry of the resulting MOF.[32] These materials have significant potential in applications such as gas storage, separation, catalysis, and drug delivery.[29][33]
Diagram: Synthesis of a Metal-Organic Framework (MOF)
Caption: Schematic of MOF synthesis from metal nodes and benzoic acid linkers.
This section provides a representative, field-proven protocol for the synthesis of a biaryl carboxylic acid, a common and important structure, via a Suzuki-Miyaura cross-coupling reaction.
Reaction: Coupling of 4-Bromobenzoic Acid with Phenylboronic Acid
Materials and Reagents
4-Bromobenzoic acid
Phenylboronic acid
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃)
Potassium carbonate (K₂CO₃)
Toluene
Ethanol
Deionized water
Hydrochloric acid (1M HCl)
Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser.
Step-by-Step Procedure
Catalyst Preparation (Pre-catalyst formation is often done in situ): To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromobenzoic acid (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
Solvent Addition: Add a 3:1 mixture of Toluene:Ethanol to the flask, followed by a small amount of deionized water. The solvent volume should be sufficient to dissolve the reactants upon heating.
Catalyst Addition: To the stirring mixture, add the palladium catalyst, such as a combination of palladium(II) acetate (0.01 eq) and triphenylphosphine (0.04 eq). Alternatively, a pre-formed palladium catalyst can be used.[13][14][34]
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
Work-up:
Cool the reaction mixture to room temperature.
Acidify the mixture by adding 1M HCl until the pH is approximately 2. The product, 4-biphenylcarboxylic acid, will precipitate out of the solution.
Filter the solid product using a Büchner funnel and wash thoroughly with cold water to remove inorganic salts.
Purification:
Recrystallize the crude product from an ethanol/water mixture to obtain the pure 4-biphenylcarboxylic acid.
Dry the purified product under vacuum.
Causality and Insights
Why a Palladium Catalyst? Palladium complexes are uniquely effective at catalyzing the key steps of the Suzuki reaction: oxidative addition to the aryl bromide, transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the active catalyst.[12]
Why a Base? The base (K₂CO₃) is crucial for the transmetalation step. It activates the boronic acid, facilitating the transfer of the phenyl group to the palladium center.
Why a Mixed Solvent System? The toluene/ethanol/water system is chosen to ensure that both the organic-soluble (aryl halide, catalyst) and water-soluble (base, boronate salt) components can interact effectively throughout the reaction.
Conclusion and Future Outlook
Functionalized benzoic acid building blocks are, and will continue to be, indispensable tools in the molecular sciences. Their synthetic tractability and inherent stability make them ideal scaffolds for generating molecular diversity. In drug discovery, the future will likely see an increased use of late-stage C-H functionalization techniques to rapidly modify complex benzoic acid-containing drugs, accelerating the generation of structure-activity relationship (SAR) data.[15] In materials science, the design of novel, intricately functionalized benzoic acid linkers will enable the creation of next-generation MOFs and polymers with unprecedented properties for applications in clean energy, environmental remediation, and electronics. The continued innovation in synthetic methodologies will undoubtedly expand the accessible chemical space of benzoic acid derivatives, ensuring their central role in scientific advancement for years to come.
References
Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. PubMed. Available at: [Link]
Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PMC. Available at: [Link]
Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Bentham Science. Available at: [Link]
Functionalization of benzoic acids catalyzed by transition metals. ResearchGate. Available at: [Link]
Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity. Google Patents.
Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. Der Pharma Chemica. Available at: [Link]
An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. ACS Publications. Available at: [Link]
Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists. PubMed. Available at: [Link]
Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer. IFTM University. Available at: [Link]
. Royal Society of Chemistry. Available at: [Link]
Mesitylene Tribenzoic Acid as a Linker for Novel Zn/Cd Metal-Organic Frameworks. PMC. Available at: [Link]
An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. American Chemical Society. Available at: [Link]
Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. Available at: [Link]
Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid. PubMed. Available at: [Link]
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A Technical Guide to the Characterization of C10H9ClO6 Compounds for Drug Discovery and Development
This guide provides a comprehensive technical overview of the molecular weight, formula, and structural elucidation of compounds with the molecular formula C10H9ClO6. It is intended for researchers, scientists, and profe...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of the molecular weight, formula, and structural elucidation of compounds with the molecular formula C10H9ClO6. It is intended for researchers, scientists, and professionals in the field of drug development who may encounter or synthesize novel chemical entities with this composition. The document outlines the theoretical basis and practical experimental workflows for the complete characterization of such molecules, a critical step in the journey from discovery to clinical application.
Foundational Molecular Properties: Molecular Weight and Isomerism
A thorough understanding of a compound's molecular weight and isomeric possibilities is the cornerstone of its chemical identity. For a molecule with the formula C10H9ClO6, these foundational properties dictate its potential physicochemical characteristics and biological activity.
Theoretical Molecular Weight Calculation
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation is based on the atomic weights of carbon (C), hydrogen (H), chlorine (Cl), and oxygen (O).
Element
Symbol
Atomic Weight ( g/mol )
Count
Total Weight ( g/mol )
Carbon
C
12.011
10
120.11
Hydrogen
H
1.008
9
9.072
Chlorine
Cl
35.453
1
35.453
Oxygen
O
15.999
6
95.994
Total
260.629
The calculated average molecular weight for a C10H9ClO6 compound is 260.629 g/mol . This value is crucial for interpreting mass spectrometry data and for performing stoichiometric calculations in synthetic and analytical procedures.[1][2][3][][5]
The Landscape of Isomerism
Isomers are molecules that share the same molecular formula but have different arrangements of atoms.[6][7] This difference in arrangement can lead to vastly different physical, chemical, and biological properties. For a molecule with the complexity of C10H9ClO6, a multitude of isomers are possible. These can be broadly categorized into structural isomers and stereoisomers.
Structural Isomers: These isomers differ in the connectivity of their atoms.[8][9]
Chain Isomerism: The carbon skeleton can be arranged differently, such as a straight chain versus a branched chain.[6][9]
Positional Isomerism: The functional groups or substituents are attached to different positions on the carbon skeleton. For C10H9ClO6, the chlorine atom and the six oxygen atoms (likely part of functional groups like carboxyl, hydroxyl, or ether groups) can be located at various positions.[6][9]
Functional Group Isomerism: The atoms are arranged to form different functional groups. For example, C10H9ClO6 could exist as a carboxylic acid, an ester, an ether, or a combination of these and other oxygen-containing functional groups.[6][9][10]
Stereoisomers: In these isomers, the atoms have the same connectivity but differ in their spatial arrangement.
Geometric (Cis-Trans) Isomerism: This occurs when there is restricted rotation around a bond, typically a carbon-carbon double bond or a ring structure. The substituents on the carbons of the double bond or ring can be on the same side (cis) or opposite sides (trans) of the bond plane.[6][8]
Optical Isomerism (Enantiomers and Diastereomers): This arises when a molecule contains a chiral center, which is typically a carbon atom bonded to four different groups. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images.[8]
The potential for numerous isomers underscores the importance of rigorous structural elucidation to ensure that the correct molecule is being studied for its therapeutic potential.
Experimental Determination of Molecular Weight and Structure
A multi-technique approach is essential for the unambiguous determination of the molecular weight and the three-dimensional structure of a novel compound like C10H9ClO6. The following sections detail the key experimental workflows.
Mass Spectrometry for Molecular Weight Confirmation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is the primary method for confirming the molecular weight of a compound.[11][12]
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
Sample Preparation: Dissolve 1-5 mg of the purified C10H9ClO6 compound in a suitable solvent (e.g., methanol, acetonitrile, or water) to a final concentration of 10-100 µM. The solvent should be compatible with the mass spectrometer's ionization source.
Instrumentation Setup:
Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for compounds with acidic protons (e.g., carboxylic acids) or positive ion mode if basic sites are present.
Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurement.
Mass Range: Set the mass range to scan for the expected molecular ion, for instance, from m/z 100 to 500.
Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-20 µL/min. Acquire the mass spectrum.
Data Analysis:
Identify the molecular ion peak ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode).
The m/z value of this peak will correspond to the molecular weight of the compound plus or minus the mass of a proton.
The high-resolution mass measurement allows for the determination of the exact mass, which can be used to confirm the elemental composition (C10H9ClO6).[13][14][15]
Logical flow for structural elucidation using NMR spectroscopy.
Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or dissolved in a suitable solvent.
Data Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups. [16][17]For a C10H9ClO6 compound, key absorptions to look for include:
O-H stretch: A broad band around 3300 cm⁻¹ (for alcohols or carboxylic acids).
C=O stretch: A strong, sharp band between 1670-1780 cm⁻¹ (for ketones, aldehydes, carboxylic acids, or esters).
[18][19] * C-O stretch: Bands in the 1000-1300 cm⁻¹ region (for alcohols, ethers, esters, or carboxylic acids).
C-Cl stretch: Typically found in the fingerprint region (below 800 cm⁻¹).
[17] * Aromatic C=C stretches: Bands in the 1400-1600 cm⁻¹ region if an aromatic ring is present.
[20]
Significance in a Drug Development Context
While no specific C10H9ClO6 compounds are currently prominent in the pharmaceutical landscape, the elemental composition suggests potential for biological activity and warrants consideration in drug discovery programs.
The Role of Molecular Weight in Drug-Likeness
The molecular weight of 260.629 g/mol for C10H9ClO6 falls well within the range of "drug-like" molecules as described by guidelines such as Lipinski's Rule of Five. This rule suggests that orally active drugs generally have a molecular weight of less than 500 Da. [21]A lower molecular weight is often associated with better absorption, distribution, metabolism, and excretion (ADME) properties.
[21][22][23][24]
The Influence of Constituent Atoms on Pharmacological Properties
Chlorine: The presence of a chlorine atom can significantly impact a molecule's physicochemical and pharmacological properties. Halogens can increase metabolic stability, improve membrane permeability, and enhance binding affinity to target proteins through halogen bonding. [25][26][27]Chlorine is a common feature in many FDA-approved drugs.
[28][29]* Oxygen: The six oxygen atoms suggest the presence of multiple polar functional groups. These groups can participate in hydrogen bonding with biological targets, which is often a key determinant of drug efficacy. The nature and arrangement of these oxygen-containing functional groups will heavily influence the molecule's solubility, a critical factor for both formulation and bioavailability.
The combination of a halogen and multiple oxygen-containing functional groups in a relatively small molecule makes C10H9ClO6 an interesting scaffold for exploring new therapeutic agents.
Conclusion
The molecular formula C10H9ClO6 represents a class of compounds with significant potential for chemical diversity and biological activity. A systematic approach to their characterization, beginning with the theoretical understanding of molecular weight and isomerism, followed by rigorous experimental determination using mass spectrometry and spectroscopic techniques, is paramount. For drug development professionals, a complete and accurate structural characterization is the non-negotiable first step in unlocking the therapeutic potential of any novel chemical entity. The methodologies outlined in this guide provide a robust framework for achieving this critical objective.
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The Ether Carboxylic Acid Scaffold: A Versatile Player in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The ether carboxylic acid motif, characterized by the presence of both an ether li...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The ether carboxylic acid motif, characterized by the presence of both an ether linkage and a carboxylic acid group, represents a privileged scaffold in medicinal chemistry. This guide provides a comprehensive technical overview of this versatile chemical entity, delving into its strategic importance in drug design. We will explore the physicochemical properties conferred by this unique combination of functional groups, examine its role in diverse therapeutic areas through key drug examples, and provide detailed insights into synthetic strategies. Furthermore, this guide will present established experimental protocols for the biological evaluation and metabolic profiling of compounds featuring this scaffold, offering a practical resource for scientists engaged in drug discovery and development.
Introduction: The Strategic Value of the Ether Carboxylic Acid Moiety
The carboxylic acid functional group is a cornerstone of drug design, with over 450 marketed drugs featuring this moiety.[1] Its ability to engage in strong electrostatic interactions and hydrogen bonds often makes it a critical component of a drug's pharmacophore, anchoring the molecule to its biological target.[1] However, the inherent acidity and polarity of the carboxyl group can also present significant challenges, including poor membrane permeability, rapid metabolism via pathways like glucuronidation, and potential for toxicity.[2][3]
The incorporation of an ether linkage into a carboxylic acid-containing molecule creates a unique scaffold that can strategically modulate these properties. The ether group, generally a stable and relatively inert linkage, can influence the molecule's conformation, lipophilicity, and metabolic stability. The oxygen atom can also act as a hydrogen bond acceptor, contributing to target binding.[4] This guide will explore how medicinal chemists have leveraged the synergistic interplay of these two functional groups to develop successful therapeutic agents.
Therapeutic Applications & Mechanisms of Action
The ether carboxylic acid scaffold is found in a variety of drugs across different therapeutic areas, demonstrating its broad utility.
Fibrates: Modulators of Lipid Metabolism
Fibrates are a class of amphipathic carboxylic acids widely used in the treatment of hyperlipidemia.[5] Structurally, they are derivatives of phenoxyisobutyric acid.
Mechanism of Action: Fibrates exert their therapeutic effects by activating the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a central role in the regulation of lipid and lipoprotein metabolism.[6] Upon ligand binding, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of genes involved in fatty acid uptake, transport, and catabolism, leading to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[7][8]
PPARα Signaling Pathway Activation by Fibrates.
Loop Diuretics: Targeting Ion Transport
Certain ether carboxylic acids function as potent loop diuretics, used in the management of edema and hypertension.
Key Examples: Ethacrynic acid, Tienilic acid.
Mechanism of Action: These drugs act on the thick ascending limb of the loop of Henle in the kidney. Their primary target is the Na⁺-K⁺-2Cl⁻ symporter (NKCC2), an ion cotransporter responsible for the reabsorption of a significant portion of filtered sodium.[9][10] By inhibiting this transporter, ethacrynic acid and similar drugs cause a profound increase in the urinary excretion of sodium, chloride, potassium, and water, leading to a potent diuretic effect.[9][11] Notably, ethacrynic acid's structure lacks the sulfonamide group present in other loop diuretics like furosemide, making it a viable option for patients with sulfa allergies.[12]
Toxicity and Withdrawal: It is important to note that some drugs in this class, like tienilic acid, have been withdrawn from the market due to hepatotoxicity.[13][14] This toxicity was linked to the metabolic activation of the thiophene ring by cytochrome P450 enzymes (specifically CYP2C9) into a reactive intermediate that covalently binds to the enzyme, acting as a suicide substrate.[4][13]
Physicochemical Properties and Structure-Activity Relationships (SAR)
The combination of an ether and a carboxylic acid imparts a distinct set of physicochemical properties that are crucial for biological activity.
Property
Influence of the Ether Carboxylic Acid Scaffold
Acidity (pKa)
The carboxylic acid group is typically weakly acidic, with pKa values for phenoxyacetic acids in the range of 2.5 to 3.5.[11] At physiological pH (7.4), the molecule exists predominantly in its anionic carboxylate form, which is critical for forming ionic bonds with positively charged residues (e.g., lysine, arginine) in a receptor binding pocket.
Lipophilicity (LogP/LogD)
The ether linkage and the associated hydrocarbon portions of the scaffold contribute to lipophilicity, which is essential for crossing biological membranes. However, the ionizable carboxylic acid group significantly increases hydrophilicity at physiological pH. The overall lipophilicity (expressed as LogD at pH 7.4) is a balance between these opposing features and is a key parameter to optimize for oral absorption and distribution.
Solubility
Solubility is pH-dependent. The acidic form is generally more soluble in organic solvents, while the salt (carboxylate) form is more soluble in aqueous media.[11] This property is leveraged in drug formulation, where soluble salt forms are often used for intravenous administration.
Conformational Flexibility
The ether linkage provides a degree of rotational freedom, allowing the molecule to adopt various conformations to fit optimally into a binding site. This flexibility, however, can also be a liability if it leads to a high entropic penalty upon binding. Medicinal chemists often introduce steric constraints to lock the molecule into a more bioactive conformation.
Key Structure-Activity Relationship Insights:
The Carboxylate is Often Essential: For many targets, the anionic carboxylate is a key pharmacophoric feature. Its replacement with neutral groups like esters or amides often leads to a significant loss of activity, indicating its involvement in a critical ionic or hydrogen bond interaction.[15]
The Ether Oxygen as a Hydrogen Bond Acceptor: The lone pairs of electrons on the ether oxygen can act as a hydrogen bond acceptor, forming an important interaction with a hydrogen bond donor residue on the target protein.
Aromatic Ring and Substituents: In aryloxyalkanoic acids, the aromatic ring serves as a scaffold for substituents that can modulate potency, selectivity, and pharmacokinetic properties. For example, in fibrates and tienilic acid, specific substitution patterns are crucial for activity.
Synthesis of Ether Carboxylic Acid Scaffolds
The Williamson ether synthesis is the most common and versatile method for constructing the ether linkage in these scaffolds. The general approach involves the reaction of a phenoxide with an α-halo-ester, followed by hydrolysis of the ester to yield the desired carboxylic acid.
Example Protocol: Synthesis of Fenofibric Acid (Active Metabolite of Fenofibrate)
This two-step protocol is a representative example for the synthesis of a phenoxyisobutyric acid derivative.
Step 1: Synthesis of Ethyl 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-chloro-4'-hydroxybenzophenone (1 equivalent) and potassium carbonate (1.5 equivalents) in acetone.
Alkylation: To the stirring suspension, add ethyl 2-bromo-2-methylpropanoate (1.2 equivalents).
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude ester.
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Hydrolysis to Fenofibric Acid
Saponification: Dissolve the purified ester from Step 1 in a mixture of ethanol and water. Add sodium hydroxide (2-3 equivalents) to the solution.
Reaction: Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.
Acidification: Acidify the aqueous solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid while stirring in an ice bath. A precipitate will form.
Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield fenofibric acid.
General Workflow for Ether Carboxylic Acid Synthesis. (Note: Images are placeholders)
Experimental Evaluation of Ether Carboxylic Acid Compounds
A thorough evaluation of drug candidates containing the ether carboxylic acid scaffold involves a suite of in vitro assays to determine potency, selectivity, and ADME properties.
Biological Activity Assay: PPARα Activation
To assess the activity of fibrate-like compounds, a cell-based reporter gene assay is commonly employed.[16]
Protocol: In Vitro PPARα Transactivation Assay
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media. Co-transfect the cells with two plasmids: one expressing a chimeric receptor consisting of the ligand-binding domain (LBD) of human PPARα fused to the DNA-binding domain of GAL4, and a second reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).[16]
Compound Treatment: After transfection, seed the cells into 96-well plates. Following cell adherence, replace the media with fresh media containing the test compounds at various concentrations (typically a serial dilution). Include a vehicle control (e.g., DMSO) and a positive control (e.g., fenofibric acid).
Incubation: Incubate the plates for 22-24 hours at 37°C in a humidified CO₂ incubator.[17]
Lysis and Luminescence Reading: After incubation, lyse the cells and add a luciferase substrate reagent.[17] Measure the luminescence signal using a plate-reading luminometer.
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) or to cell viability. Plot the normalized activity against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value (the concentration at which 50% of the maximal response is achieved).
ADME Profiling: Metabolic Stability Assay
Assessing the metabolic stability of a compound is crucial for predicting its in vivo half-life and clearance. A common in vitro method is the liver microsomal stability assay.[18][19]
Protocol: Liver Microsomal Stability Assay
Reagent Preparation: Prepare a reaction mixture containing pooled liver microsomes (from human or other species) in a phosphate buffer (pH 7.4). Prepare a solution of the test compound (typically at 1 µM). Prepare a solution of the NADPH-regenerating system (cofactor required for many CYP450 enzymes).[15][20]
Incubation: Pre-warm the microsomal solution and the test compound solution to 37°C. Initiate the metabolic reaction by adding the NADPH-regenerating system.[15]
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.[21]
Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins. Transfer the supernatant to a new plate or vials for analysis.
LC-MS/MS Analysis: Quantify the remaining concentration of the parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear portion of this plot is the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (CLint) can be calculated.[20]
Workflow for a Microsomal Stability Assay.
Conclusion and Future Perspectives
The ether carboxylic acid scaffold is a well-established and valuable motif in drug discovery. Its ability to balance the strong interaction potential of the carboxylic acid with modulated physicochemical and pharmacokinetic properties through the ether linkage provides a powerful tool for medicinal chemists. The successful development of fibrates and loop diuretics containing this scaffold highlights its therapeutic potential.
Future work in this area will likely focus on exploring novel ether carboxylic acid derivatives for a wider range of biological targets. As our understanding of drug metabolism and transport deepens, there will be new opportunities to fine-tune the properties of this scaffold to design safer and more effective medicines. The strategic application of bioisosteric replacements for either the ether or the carboxylic acid function will also continue to be a fruitful avenue for lead optimization. The foundational principles and experimental approaches outlined in this guide provide a solid framework for researchers aiming to harness the potential of this versatile scaffold in their drug discovery programs.
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Application Notes and Protocols for the Synthesis of 4-(Carboxymethoxy)-3-chloro-5-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of 4-(Carboxymethoxy)-3-chloro-5-methoxybenzoic acid, a molecule of interest in medic...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 4-(Carboxymethoxy)-3-chloro-5-methoxybenzoic acid, a molecule of interest in medicinal chemistry and drug development. The synthetic strategy is centered on a two-part approach: the initial regioselective chlorination of a suitable precursor to form the key intermediate, methyl 3-chloro-4-hydroxy-5-methoxybenzoate, followed by a Williamson ether synthesis to introduce the carboxymethoxy group. This guide offers detailed, step-by-step protocols, explains the rationale behind the experimental choices, and provides visualizations of the synthetic workflow and reaction mechanisms.
Introduction
4-(Carboxymethoxy)-3-chloro-5-methoxybenzoic acid possesses a unique substitution pattern on the benzoic acid core, making it a valuable building block in the synthesis of more complex molecules, particularly in the realm of pharmaceuticals. The presence of the chloro, methoxy, and carboxymethoxy groups offers multiple points for further functionalization, enabling the exploration of structure-activity relationships in drug discovery programs. This document outlines a reliable and reproducible method for the laboratory-scale synthesis of this target compound.
PART 1: Synthesis of the Key Intermediate: Methyl 3-chloro-4-hydroxy-5-methoxybenzoate
The synthesis of the target molecule commences with the preparation of the key intermediate, methyl 3-chloro-4-hydroxy-5-methoxybenzoate. A common and commercially available starting material for this purpose is methyl vanillate (methyl 4-hydroxy-3-methoxybenzoate). The primary transformation required is the selective chlorination of the aromatic ring at the position ortho to the hydroxyl group and meta to the methoxy and ester groups.
Rationale for Chlorination Strategy
The hydroxyl group is a strongly activating, ortho-, para-directing group, while the methoxy and methyl ester groups are also ortho-, para-directing (though the ester is deactivating). The position ortho to the hydroxyl group and meta to the other two substituents is sterically accessible and electronically activated, making it the most probable site for electrophilic aromatic substitution. Sulfuryl chloride (SO₂Cl₂) is a convenient and effective reagent for the chlorination of phenols.
Experimental Protocol: Chlorination of Methyl Vanillate
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask
Magnetic stirrer and stir bar
Dropping funnel
Ice bath
Separatory funnel
Rotary evaporator
Procedure:
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve methyl 4-hydroxy-3-methoxybenzoate (1.0 eq) in anhydrous dichloromethane. Cool the flask in an ice bath to 0 °C.
Addition of Chlorinating Agent: While stirring vigorously, add sulfuryl chloride (1.05 eq) dropwise via a dropping funnel over a period of 15-20 minutes, ensuring the internal temperature remains below 5 °C.
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
Workup:
Carefully quench the reaction by the slow addition of water.
Transfer the mixture to a separatory funnel and separate the organic layer.
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
Purification:
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford methyl 3-chloro-4-hydroxy-5-methoxybenzoate as a solid.[1]
Data Summary: Synthesis of Methyl 3-chloro-4-hydroxy-5-methoxybenzoate
Parameter
Value
Starting Material
Methyl 4-hydroxy-3-methoxybenzoate
Reagent
Sulfuryl chloride
Solvent
Dichloromethane
Temperature
0 °C to room temperature
Expected Yield
75-85%
Purification Method
Column chromatography or recrystallization
PART 2: Williamson Ether Synthesis of 4-(Carboxymethoxy)-3-chloro-5-methoxybenzoic acid
With the key intermediate in hand, the next stage is the introduction of the carboxymethoxy side chain via a Williamson ether synthesis.[2][3] This classic Sₙ2 reaction involves the deprotonation of the phenolic hydroxyl group to form a nucleophilic phenoxide, which then displaces a halide from an α-haloacetic acid derivative.[3] This is followed by saponification of the methyl ester to yield the final di-acid product.
Workflow for Williamson Ether Synthesis and Saponification
Caption: Overall workflow for the synthesis of the target compound.
Experimental Protocol: Williamson Ether Synthesis and Saponification
Formation of the Phenoxide: In a round-bottom flask, dissolve methyl 3-chloro-4-hydroxy-5-methoxybenzoate (1.0 eq) in an aqueous solution of sodium hydroxide (3.0 eq).
Preparation of the Alkylating Agent: In a separate beaker, carefully neutralize bromoacetic acid (1.1 eq) with an aqueous solution of sodium hydroxide (1.1 eq) to form sodium bromoacetate.
Williamson Ether Synthesis:
Add the sodium bromoacetate solution to the solution of the phenoxide.
Heat the reaction mixture to reflux (approximately 100 °C) for 3-5 hours. Monitor the reaction by TLC.
Saponification: After the etherification is complete, add an additional amount of sodium hydroxide (2.0 eq) to the reaction mixture and continue to heat at reflux for another 2-3 hours to hydrolyze the methyl ester.
Workup and Isolation:
Cool the reaction mixture to room temperature and then further in an ice bath.
Slowly and carefully acidify the mixture with concentrated hydrochloric acid until the pH is approximately 1-2. A precipitate should form.[4]
Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.
Collect the solid product by vacuum filtration using a Büchner funnel.
Wash the filter cake with cold water.
Purification:
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water) to yield pure 4-(Carboxymethoxy)-3-chloro-5-methoxybenzoic acid.
Mechanism of the Williamson Ether Synthesis
The Williamson ether synthesis proceeds via an Sₙ2 mechanism. The strongly nucleophilic phenoxide ion attacks the electrophilic carbon of the haloacetate, displacing the halide leaving group in a single, concerted step.
Caption: Sₙ2 mechanism of the Williamson ether synthesis.
Safety Precautions
Sulfuryl chloride is corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Bromoacetic acid and Chloroacetic acid are corrosive and toxic. Avoid contact with skin and eyes.[4]
Sodium hydroxide and hydrochloric acid are corrosive. Handle with care.
All reactions should be performed in a well-ventilated fume hood.
Characterization
The identity and purity of the final product and intermediate should be confirmed by standard analytical techniques, such as:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.
Mass Spectrometry (MS): To determine the molecular weight.
Infrared (IR) Spectroscopy: To identify key functional groups.
Melting Point Analysis: To assess purity.
Conclusion
The synthetic route described in these application notes provides a robust and logical approach for the preparation of 4-(Carboxymethoxy)-3-chloro-5-methoxybenzoic acid. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently synthesize this valuable compound for their research and development needs.
References
The Williamson Ether Synthesis. (n.d.). Department of Chemistry, University of Massachusetts.
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
Williamson Ether Synthesis. (2014, April 13). Chem-Station Int. Ed.
Application Note: Precision Esterification Protocols for Carboxymethoxy Benzoic Acids
Abstract & Strategic Overview Carboxymethoxy benzoic acids (e.g., 4-(carboxymethoxy)benzoic acid, CAS 19360-67-9) represent a unique class of dicarboxylic acids containing two distinct acidic moieties: an aromatic carbox...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
Carboxymethoxy benzoic acids (e.g., 4-(carboxymethoxy)benzoic acid, CAS 19360-67-9) represent a unique class of dicarboxylic acids containing two distinct acidic moieties: an aromatic carboxyl group (benzoic acid type) and an aliphatic ether-linked carboxyl group (phenoxyacetic acid type).
For drug development professionals, the challenge lies in chemoselectivity . The two groups possess distinct pKa values, steric environments, and electrophilicities. Standard Fischer esterification often yields mixtures or the diester. This guide provides three distinct, self-validating protocols to access:
The Diester (Global Esterification)
The Aliphatic Mono-Ester (Kinetic/pKa Control)
The Aromatic Mono-Ester (Convergent Synthesis via Protective Groups)
Chemical Logic & Mechanistic Insight
To design a robust protocol, we must exploit the physicochemical differences between the two carboxyl groups.
Feature
Aromatic Moiety (Benzoate)
Aliphatic Moiety (Phenoxyacetate)
Implication for Protocol
Structure
Sterics vs. Accessibility
pKa (approx)
~4.2
~3.17
Aliphatic group is more acidic .
Reactivity (Fischer)
Slower (Conjugation/Sterics)
Faster (Less hindered)
Kinetic Control favors aliphatic ester.
Hydrolysis Rate
Slower
Faster
Partial Hydrolysis targets aliphatic ester.
The Selectivity Challenge
Acid Catalysis (Fischer): The aliphatic carboxyl group is less sterically hindered and lacks the resonance stabilization of the benzene ring that reduces the electrophilicity of the carbonyl carbon. Therefore, under mild conditions, the aliphatic ester forms first .
Base Catalysis (Alkylation): The phenoxyacetic acid proton is more acidic (pKa ~3.17) than the benzoic acid proton (pKa ~4.2). Using 1 equivalent of base selectively deprotonates the aliphatic acid, allowing for regioselective alkylation at the aliphatic tail.
Decision Matrix & Workflow
Use the following decision tree to select the correct protocol based on your target molecule.
Figure 1: Strategic decision tree for selecting the appropriate esterification protocol.
Detailed Protocols
Protocol A: Global Esterification (Synthesis of Dimethyl Diester)
Objective: Complete conversion of both carboxyl groups to methyl esters.
Mechanism: Thermodynamic Fischer Esterification.
) or Thionyl Chloride () (Catalytic to Stoichiometric)
Step-by-Step Procedure:
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 4-(carboxymethoxy)benzoic acid (10 mmol, 1.96 g) in anhydrous methanol (50 mL).
Activation:
Method A (Standard): Add conc.
(1.0 mL) dropwise.
Method B (Fast): Cool to 0°C and add
(2.5 eq) dropwise (generates anhydrous HCl in situ).
Reaction: Heat the mixture to reflux (65°C) for 6–12 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS. The starting material (diacid) is very polar; the product (diester) is non-polar.
Workup: Cool to room temperature. Concentrate the methanol to ~10 mL under reduced pressure. Pour the residue into ice-water (100 mL) and extract with Ethyl Acetate (3 x 30 mL).
Wash: Wash combined organics with Sat.
(to remove unreacted acid) and Brine. Dry over .
Purification: The crude diester is usually pure enough for use. Recrystallize from Methanol/Water if necessary.
Objective: Esterify only the ether-linked carboxyl group, leaving the benzoic acid free.
Mechanism: Exploiting the higher acidity and nucleophilicity of the aliphatic carboxylate (Base Method) or steric accessibility (Acid Method).
Amberlyst-15 resin (20% w/w relative to substrate)
Procedure:
Suspend diacid and washed Amberlyst-15 in Methanol.
Stir at Room Temperature for 12–24 hours.
Filtration: Filter off the resin.
Result: High selectivity for the aliphatic ester due to kinetic favorability. The aromatic acid requires heat/reflux to esterify significantly under these conditions.
Protocol C: Selective Aromatic Esterification (The "Convergent" Route)
Objective: Synthesis of Methyl 4-(carboxymethoxy)benzoate (Aromatic ester, Free aliphatic acid).
Challenge: Direct esterification of the aromatic group in the presence of the free aliphatic acid is chemically difficult because the aliphatic group reacts first.
Solution: Build the molecule from a pre-esterified aromatic precursor.
Dissolve Methyl 4-hydroxybenzoate (1.0 eq) in Acetone or DMF.
Add
(1.5 eq) and tert-butyl bromoacetate (1.1 eq).
Reflux (Acetone) or Heat to 60°C (DMF) for 4 hours.
Result: Formation of Methyl 4-(2-(tert-butoxy)-2-oxoethoxy)benzoate (The orthogonal diester).
Workup: Filter salts, concentrate, and crystallize/precipitate with water.
Selective Deprotection:
Dissolve the intermediate in Dichloromethane (DCM).
Add TFA (20% v/v). Stir at RT for 1–2 hours.
Chemistry: TFA cleaves the t-butyl ester (acid labile) but leaves the methyl benzoate (stable to anhydrous acid at RT) intact.
Isolation: Evaporate volatiles (DCM/TFA). Co-evaporate with toluene to remove TFA traces.
Product: Pure Methyl 4-(carboxymethoxy)benzoate.
Analytical Data & QC
To validate your product, look for these diagnostic NMR signals (
NMR in or ):
Signal
Diester
Aliphatic Mono-Ester
Aromatic Mono-Ester
Aromatic Protons
2 doublets (AA'BB')
2 doublets
2 doublets
(Ether)
Singlet ~4.8 ppm
Singlet ~4.7 ppm
Singlet ~4.8 ppm
Aromatic Ester
Singlet ~3.85 ppm
Absent
Singlet ~3.85 ppm
Aliphatic Ester
Singlet ~3.75 ppm
Singlet ~3.75 ppm
Absent
COOH Proton
Absent
Broad singlet ~12-13 ppm
Broad singlet ~10-11 ppm
References
Fischer Esterification Mechanism & Kinetics
Master Organic Chemistry. "Fischer Esterification."[4][5] Available at: [Link]
Selective Esterification (Aliphatic vs Aromatic)
Anand, R. C., Vimal, & Milhotra, A. (1999).[6] "Selective Esterification of Nonconjugated Carboxylic Acids in the Presence of Conjugated or Aromatic Carboxylic Acids under Mild Conditions." Journal of Chemical Research.[6] Available at: [Link]
Scilit. "Selective esterification of aliphatic nonconjugated carboxylic acids... catalysed by NiCl2.6H2O."[7] Available at: [Link]
Synthesis of 4-(Carboxymethoxy)benzoate Derivatives (Gefitinib Intermediate)
MDPI. "Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate." (Demonstrates the hydroxybenzoate alkylation route). Available at: [Link]
Chemical Properties & Safety
PubChem.[8] "4-(Carboxymethoxy)benzoic acid."[1] CID 88024. Available at: [Link]
Chlorinated benzoic acid derivatives are ubiquitous building blocks in the synthesis of NSAIDs, agrochemicals, and liquid crystals. However, they present a dual synthetic challenge:
The "Chloride Inertia": The C–Cl bond is significantly stronger (BDE ~96 kcal/mol) and less labile toward oxidative addition than bromides or iodides.
The "Acid Interference": The free carboxylic acid moiety (pKa ~4.0) can protonate reactive intermediates, poison basic catalysts, or undergo unwanted decarboxylation at the high temperatures required to activate the chloride.
This guide details robust, field-proven protocols to overcome these barriers using Buchwald-generation dialkylbiaryl phosphine ligands . We focus on two high-value transformations: the Suzuki-Miyaura coupling of free acids (eliminating protection steps) and the Buchwald-Hartwig amination of esters (ensuring chemoselectivity).
Mechanistic Insight: The Ligand Effect
The success of coupling aryl chlorides hinges on the Oxidative Addition step. Standard ligands (e.g., PPh3) are insufficient. Bulky, electron-rich ligands like SPhos and XPhos are required to:
Increase electron density on Palladium (Pd), facilitating insertion into the strong C–Cl bond.
Provide steric bulk to accelerate Reductive Elimination.
Figure 1: Catalytic Cycle & Ligand Role
The following diagram illustrates the critical "Activation" phase where the specialized ligand enables the oxidative addition of the inert chloride.
Caption: The catalytic cycle highlighting the Oxidative Addition step, which is the kinetic bottleneck for aryl chlorides.
Strategic Optimization Guide
Selection of the ligand and base is not arbitrary; it must be matched to the substrate's functional group (Acid vs. Ester).
Parameter
Suzuki-Miyaura (Biaryl Synthesis)
Buchwald-Hartwig (C-N Bond)
Preferred Substrate
Free Acid or Ester
Ester (Strictly)
Primary Ligand
SPhos (Water tolerant, highly active)
BrettPhos or XPhos
Pre-Catalyst
Pd(OAc)₂ or Pd₂(dba)₃
Pd(OAc)₂ or Pd₂(dba)₃
Base System
K₃PO₄ (3.0 equiv) in Toluene/Water
Cs₂CO₃ or NaOtBu in Dioxane
Temp. Window
80°C – 100°C
100°C – 110°C
Why this works?
SPhos allows "on-water" coupling of the in situ generated potassium benzoate salt.
Esters prevent amine-acid salt formation which kills the Buchwald cycle.
Protocol A: Suzuki Coupling of Free 4-Chlorobenzoic Acid
Rationale: Most protocols require converting the acid to an ester first. Using SPhos , we can couple the free acid directly by using excess base to solubilize the substrate as its potassium salt.
Reagents:
4-Chlorobenzoic acid (1.0 equiv)
Arylboronic acid (1.2 – 1.5 equiv)
Catalyst: Pd(OAc)₂ (1-2 mol%)
Ligand: SPhos (2-4 mol%) (Ligand:Pd ratio 2:1)
Base: K₃PO₄ (3.0 equiv) – Critical for solubilizing the acid.
Solvent: Toluene : Water (3:1 ratio)
Step-by-Step Methodology:
Degassing (Crucial): Prepare the Toluene/Water mixture and sparge with Argon or Nitrogen for 20 minutes. Note: SPhos is relatively air-stable, but active Pd(0) is not.
Solubilization: In a reaction vial, add 4-chlorobenzoic acid (1.0 equiv), Arylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv). Add the solvent mixture.[1][2] Stir at room temperature for 5 minutes. The mixture should turn from a suspension to a mostly clear biphasic solution as the acid converts to the benzoate salt.
Catalyst Addition: Add Pd(OAc)₂ and SPhos. Cap the vial immediately under inert atmosphere.
Reaction: Heat to 100°C for 4–12 hours. The reaction typically turns black (Pd precipitation) only after completion.
CRITICAL STEP: Add 1M HCl carefully until pH < 3. This reprotonates the benzoate product, causing it to precipitate or partition into the organic layer.
Extract with Ethyl Acetate (3x).
Dry over MgSO₄ and concentrate.
Purification: Recrystallization is often sufficient due to the high polarity difference between the biaryl acid and non-polar byproducts.
Protocol B: Buchwald-Hartwig Amination of Methyl 4-Chlorobenzoate
Rationale: Do not attempt this on the free acid. The amine partner will form a salt with the carboxylic acid, shutting down the reaction. Use the methyl ester.
Reagents:
Methyl 4-chlorobenzoate (1.0 equiv)
Primary or Secondary Amine (1.2 equiv)
Catalyst: Pd(OAc)₂ (1 mol%)
Ligand: BrettPhos (2 mol%) – Excellent for primary amines and ensuring mono-arylation.
Application Note: Advanced Preparation of Biaryl Compounds Using Benzoic Acid Scaffolds
Executive Summary This guide details two distinct, high-value methodologies for synthesizing biaryl compounds utilizing benzoic acids as primary scaffolds. Unlike traditional Suzuki-Miyaura or Stille couplings that rely...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details two distinct, high-value methodologies for synthesizing biaryl compounds utilizing benzoic acids as primary scaffolds. Unlike traditional Suzuki-Miyaura or Stille couplings that rely on pre-functionalized aryl boronic acids or stannanes, these protocols leverage the ubiquity and stability of carboxylic acids.
We present two orthogonal approaches:
Decarboxylative Cross-Coupling (DCC): The carboxylic acid functions as a "trace-less" activating group, replaced entirely by an aryl group.
Chelation-Assisted C-H Arylation: The carboxylic acid acts as a Directing Group (DG) to install an aryl moiety at the ortho position, retaining the carboxylate for further elaboration.
Strategic Rationale
Benzoic acids offer a superior alternative to organometallic reagents in drug discovery workflows due to:
Atom Economy: Elimination of stoichiometric metal waste (B, Sn, Zn).
Stability: Indefinite shelf-life compared to moisture-sensitive boronic acids.
Availability: The carboxylic acid feedstock pool is approximately 10x larger than that of corresponding halides or boronates.
Primary Application: Synthesis of biaryls where the carboxyl group is a sacrificial handle (ipso-substitution).
Mechanistic Insight
This reaction operates via a bimetallic system (The Goossen Protocol).[1] The copper cycle facilitates the difficult decarboxylation of the benzoate to form an organocopper intermediate. This intermediate undergoes transmetallation with an arylpalladium(II) species (generated from the aryl halide), followed by reductive elimination to yield the biaryl.
Key Driver: The high temperature (160°C+) and specific ligands (phenanthroline) are required to lower the activation energy of the decarboxylation step, which is rate-limiting.
Figure 1: Dual catalytic cycle showing the cooperative action of Copper (decarboxylation) and Palladium (cross-coupling).
Experimental Protocol
Scale: 1.0 mmol (Standard optimization scale)
Reagents:
Substrate A: Benzoic Acid derivative (1.0 mmol)
Substrate B: Aryl Bromide (1.0 mmol)
Catalyst 1: Pd(acac)₂ (0.02 mmol, 2 mol%)
Catalyst 2: CuI (0.05 mmol, 5 mol%)
Ligand: 1,10-Phenanthroline (0.05 mmol, 5 mol%)
Base: K₂CO₃ (1.5 mmol)
Solvent: NMP/Quinoline mixture (3:1 ratio, 4 mL total)
Primary Application: Late-stage functionalization to install an aryl group ortho to the carboxylic acid.[2][3]
Mechanistic Insight
Here, the carboxylate is not a leaving group but a Directing Group (DG) . It coordinates to the Ruthenium center, positioning the catalyst to activate the proximal C-H bond. This forms a stable ruthenacycle intermediate, which then reacts with an aryl halide.
Key Advantage: This method is generally milder than decarboxylative coupling and retains the carboxyl functionality for esterification or amidation.
Figure 2: The carboxylate-directed C-H activation cycle via a Ruthenacycle intermediate.
Charge: In a screw-cap vial, combine Benzoic Acid, Aryl Bromide, [Ru(p-cymene)Cl₂]₂, and K₂CO₃.
Solvent: Add NMP (2 mL).
Green Alternative: Use H₂O (2 mL) with TPGS-750-M (2 wt%) for micellar catalysis.
Reaction: Heat to 100°C for 18 hours.
Note: Unlike Method A, this does not require extreme temperatures.
Quench: Acidify with 1M HCl to pH < 3. This ensures the product is in the carboxylic acid form (not salt) for extraction.
Extraction: Extract with Ethyl Acetate (3 x 10 mL).
Purification: The product is acidic. If using column chromatography, add 1% Acetic Acid to the eluent to prevent streaking.
Comparative Analysis & Selection Guide
Feature
Method A: Decarboxylative Coupling
Method B: C-H Activation
Fate of COOH
Lost (Replaced by Ar)
Retained (Directing Group)
Substrate Requirement
Ortho-substituted benzoic acids preferred
General benzoic acids
Temperature
High (160°C+)
Moderate (80–100°C)
Catalyst System
Pd/Cu (Bimetallic)
Ru or Rh (Monometallic)
Primary Utility
Biaryl synthesis without halides
Building complexity on benzoate scaffolds
Atom Economy
Good (CO₂ byproduct)
Excellent (H₂ byproduct/base salt)
References
Goossen, L. J., et al. (2006).[1][4] Synthesis of Biaryls via Catalytic Decarboxylative Coupling.[1][4][5][6][7] Science.
Ackermann, L. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations. Chemical Reviews.
Cornella, J. & Larrosa, I. (2012).[5] Decarboxylative C-C Bond Forming Transformations of (Hetero)aromatic Carboxylic Acids.[4][5][8] Synthesis.
Goossen, L. J., et al. (2010). Decarboxylative Cross-Coupling of Aryl Tosylates with Aromatic Carboxylate Salts. Angewandte Chemie International Edition.
Ritter, T., et al. (2022). Site-selective C–H functionalization via thianthrenium salts.[3][8][9] Nature.
Strategic Diversification of the 3-Chloro-5-methoxybenzoic Acid Core
Application Note & Protocol Guide | Doc ID: AN-3C5M-001 Abstract The 3-chloro-5-methoxybenzoic acid scaffold represents a "privileged" fragment in medicinal chemistry, offering three distinct vectors for orthogonal funct...
The 3-chloro-5-methoxybenzoic acid scaffold represents a "privileged" fragment in medicinal chemistry, offering three distinct vectors for orthogonal functionalization: the carboxylic acid (Vector A), the aryl chloride (Vector B), and the methoxy ether (Vector C). This guide provides high-fidelity synthetic protocols for modifying this core, moving beyond standard textbook conditions to address the specific electronic and steric challenges of this deactivated/activated hybrid system.
The "Tri-Vector" Strategy
In Fragment-Based Drug Discovery (FBDD), this scaffold is unique due to its mixed electronic character.
Vector A (COOH): Electron-withdrawing, meta-directing. The primary "handle" for amide coupling.
Vector B (Cl): Weakly deactivating, ortho/para-directing. A latent vector for cross-coupling, often requiring specialized catalytic systems due to the stability of the Ar-Cl bond compared to bromides.
Vector C (OMe): Strongly activating, ortho/para-directing. A masked phenol that can be revealed for etherification or triflation.
Figure 1: The Tri-Vector diversification map for 3-chloro-5-methoxybenzoic acid.
Vector A: High-Fidelity Amide Coupling
Challenge: While standard HATU/EDC conditions work for simple amines, the electron-deficient nature of the benzoic acid core (exacerbated by the Cl group) can lead to sluggish reactivity with non-nucleophilic amines (e.g., aminopyrazoles, electron-poor anilines).
Expert Insight: For difficult couplings, Propylphosphonic Anhydride (T3P) is superior to HATU.[1] T3P drives the reaction through an entropically favorable release of a cyclic byproduct and typically requires no chromatographic purification (water wash only).
Protocol 1: T3P-Mediated Amide Coupling
Scope: Coupling 3-chloro-5-methoxybenzoic acid with weak nucleophiles (e.g., 2-aminopyridine).
Result: Often >95% purity without column chromatography.
Vector B: Activating the Aryl Chloride
Challenge: Aryl chlorides are significantly less reactive than bromides/iodides in Pd-catalyzed cross-couplings. Standard Pd(PPh3)4 often fails here.
Expert Insight: To engage the chlorine at C3, you must use electron-rich, bulky ligands that facilitate the oxidative addition into the strong C-Cl bond. Buchwald Precatalysts (e.g., XPhos Pd G3) or NHC-Pd complexes (Pd-PEPPSI) are required.
Protocol 2: Suzuki-Miyaura Coupling on the Chloride
Scope: Attaching heteroaryl boronic acids to the C3 position.
Degassing (Critical): Oxygen inhibits the active Pd(0) species. Sparge solvents with Argon for 15 mins before adding catalyst.
Assembly: In a microwave vial, combine substrate, boronic acid, and K3PO4.
Catalyst Addition: Add XPhos Pd G3. Seal the vial immediately.
Reaction: Heat to 80–100 °C (oil bath) or 100 °C (Microwave, 30 min).
Scavenging: Filter through a pad of Celite. If Pd residue remains, treat with SiliaMetS® Thiol scavenger.
Figure 2: Workflow for activating the sluggish aryl chloride.
Vector C: The Methoxy Switch
Challenge: Demethylation releases the phenol, which can be alkylated (ether synthesis) or converted to a triflate (creating a second cross-coupling site).
Expert Insight: BBr3 is the standard reagent but is harsh and incompatible with acid-sensitive groups. For a milder, scalable alternative, use L-Selectride or Acidic Lithium Bromide .
Protocol 3: Demethylation[6]
Method A (Standard): BBr3 (3.0 equiv) in DCM at -78 °C to RT. Warning: Exothermic quench.
Method B (Scalable/Robust): Pyridine Hydrochloride (Py.HCl) neat at 180 °C.
Note: This requires the substrate to be thermally stable but is excellent for bulk processing.
Standard catalysts cannot oxidatively add into the Ar-Cl bond efficiently.
Demethylation
BBr3
LiBr / H+ or Py.HCl
Avoids halogenated solvents; Py.HCl is better for scale-up if temp tolerated.
References
T3P Utility: Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[1] Organic Letters, 2011.[1] Link
Suzuki on Chlorides: Billingsley, K., Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides." J. Am. Chem. Soc., 2007. Link
Demethylation Strategies: Chakraborti, A. K., et al. "Magnesium iodide etherate: an efficient and mild reagent for the selective cleavage of methyl ethers." Journal of Organic Chemistry, 2002. Link
Green Chemistry Solvents: Prat, D., et al. "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry, 2016. Link
Technical Support Center: Purification of Chlorinated Benzoic Acid Intermediates
Status: Operational Operator: Senior Application Scientist Ticket ID: PUR-CBA-2024 Subject: Troubleshooting Isomeric Purity, Crystallization Behaviors, and Color Removal Introduction Welcome to the Technical Support Cent...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Operator: Senior Application Scientist
Ticket ID: PUR-CBA-2024
Subject: Troubleshooting Isomeric Purity, Crystallization Behaviors, and Color Removal
Introduction
Welcome to the Technical Support Center. You are likely here because chlorinated benzoic acids (CBAs) are deceptively simple molecules. While stable, their purification is complicated by isomeric similarity (e.g., 2-chloro- vs. 4-chloro-), "oiling out" phenomena during crystallization, and persistent oxidative coloration .
This guide bypasses standard textbook advice to address the specific physicochemical challenges of the chloro-substituent, specifically its electron-withdrawing nature and steric impact (the ortho-effect).
Module 1: Isomeric Separation (The "pH Swing" Protocol)
User Issue:
"I synthesized 2-chlorobenzoic acid, but H-NMR shows 15% contamination with the 4-chlorobenzoic acid isomer. Recrystallization isn't working."
Root Cause Analysis:
Standard recrystallization relies on solubility differences.[1] However, structural isomers often have nearly identical solubility profiles in organic solvents. You must exploit their thermodynamic acidity differences (pKa) .
The Science: The ortho-effect makes 2-chlorobenzoic acid significantly more acidic than its para or meta counterparts due to steric inhibition of resonance and the inductive effect of the chlorine atom close to the carboxyl group [1, 2].
Instead of crystallizing, you will perform a selective precipitation based on pH.
Protocol:
Dissolution: Dissolve the crude mixture in 10% NaOH (pH > 12). Both isomers are fully soluble carboxylate salts.
Targeted Acidification: Slowly add 1M HCl while monitoring with a calibrated pH meter.
The Cut Point (pH ~3.4):
At pH 3.4 , the environment is more acidic than the pKa of the para isomer (4.0), forcing it to protonate and precipitate.
However, the environment is still less acidic than the pKa of the ortho isomer (2.9), keeping it largely ionized and soluble [1].
Filtration: Filter the solid (enriched para impurity).
Final Recovery: Acidify the filtrate to pH 1.0. The ortho product will now precipitate.
Workflow Visualization
Figure 1: Fractional acidification logic exploiting the ~1.1 unit pKa difference between ortho- and para-chlorobenzoic acids.
Module 2: Recrystallization & Solubility Issues
User Issue:
"My product separates as an oil (oiling out) instead of crystals when I cool the solution."
Root Cause Analysis:
"Oiling out" occurs when the solute's melting point is lower than the solvent's boiling point, or when the solution enters a liquid-liquid phase separation region (spinodal decomposition) before reaching the crystallization boundary. This is common with chlorinated aromatics due to their high hydrophobicity and low melting points relative to pure benzoic acid [3, 4].
The Fix: Solvent Engineering
You must increase the dielectric constant of the solvent system or lower the saturation temperature.
Solvent Selection Guide
Solvent System
Suitability
Mechanism & Notes
Water (100°C)
Poor for Di/Tri-chloro
Risk: High risk of oiling out. CBAs are very hydrophobic. Only use for mono-chlorobenzoic acids with vigorous stirring.
Ethanol/Water (1:1)
Excellent
Standard. Dissolve in hot ethanol, then add hot water until turbid. Re-heat to clear, then cool slowly.
Toluene
Good
Scavenger. Excellent for removing non-polar impurities (e.g., unreacted chlorotoluenes). Requires high heat.
Hexane/Ethyl Acetate
Moderate
Good for highly chlorinated analogs (e.g., 2,4-dichlorobenzoic acid) that are too insoluble in water mixtures.
Troubleshooting Protocol: The "Oiling Out" Rescue
Re-heat: Bring the mixture back to a boil until the oil redissolves.
Add Solvent: Add 10-15% more of the good solvent (e.g., Ethanol) to lower the saturation point.
Seed: Cool slightly below the boiling point and add a "seed crystal" of pure product.
Insulate: Wrap the flask in foil or a towel. Slow cooling prevents liquid-liquid phase separation.
Module 3: Color & Trace Impurity Removal
User Issue:
"The product is chemically pure by NMR but has a persistent pink or tan color. This is unacceptable for downstream pharmaceutical use."
Root Cause Analysis:
The color comes from trace oxidation of the aromatic ring (quinones) or metal-complexed impurities (if Pd/Cu catalysts were used in synthesis, e.g., Sandmeyer or coupling reactions). These impurities are often present at ppm levels, invisible to NMR but highly visible to the eye [5].
The Fix: Adsorption & Reduction
Step 1: Activated Carbon Treatment (The Standard)
Timing: Perform during the hot filtration step of recrystallization.
Dosage: Add 1-3 wt% Activated Carbon (e.g., Norit) to the hot solution.
Warning: Do not add carbon to a boiling solution; it will foam over. Cool slightly, add carbon, then reheat.
Filtration: Use a Celite pad to ensure no carbon fines remain in the filtrate.
Step 2: Chemical Bleaching (The "Secret" Weapon)
If carbon fails, the color is likely a diazo- or oxidative coupling byproduct.
Reagent: Sodium Dithionite (
).
Protocol: During the aqueous recrystallization (or the pH swing dissolution step), add 0.5 wt% Sodium Dithionite. It reduces colored quinones to colorless hydroquinones, which remain in the mother liquor.
References
Pearson/Prentice Hall. (n.d.). Acidity of Substituted Benzoic Acids: The Ortho Effect.[3] Retrieved from
National Institutes of Health (PubChem). (2025).[4] 4-Chlorobenzoic Acid: Chemical and Physical Properties. Retrieved from
University of Rochester, Dept. of Chemistry. (n.d.). Solvents for Recrystallization: Tips and Tricks. Retrieved from
Organic Syntheses. (n.d.). Purification of Pentachlorobenzoic Acid.[5] Org.[6][7][8][9][10] Synth. Coll. Vol. 3. Retrieved from
Biotage. (2023). How can I remove color from my reaction product? Retrieved from
Technical Support Center: Optimizing Carboxymethoxy Group Attachment
Topic: High-Yield Introduction of Carboxymethoxy Groups ( and esters) Audience: Drug Discovery Chemists & Process Engineers Date: October 24, 2023 Doc ID: TSC-ORG-CM-004 Introduction: The Challenge of Carboxymethylation...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: High-Yield Introduction of Carboxymethoxy Groups (
and esters)
Audience: Drug Discovery Chemists & Process Engineers
Date: October 24, 2023
Doc ID: TSC-ORG-CM-004
Introduction: The Challenge of Carboxymethylation
The introduction of a carboxymethoxy group is a critical modification in medicinal chemistry, often used to improve aqueous solubility, reduce logD, or serve as a handle for PROTAC linkers. While theoretically simple—typically a Williamson Ether Synthesis—this reaction often suffers from variable yields due to O- vs. C-alkylation competition , ester hydrolysis , and bis-alkylation side products.
This guide moves beyond textbook definitions to provide field-tested optimization strategies for difficult substrates (e.g., sterically hindered phenols, electron-deficient heterocycles).
Module 1: Reaction Design & Strategy (FAQs)
Q1: I am seeing significant C-alkylation on my phenol substrate. How do I shift selectivity to O-alkylation?
The Root Cause: Phenoxides are ambident nucleophiles. The selectivity is dictated by the "Hard/Soft Acid Base" (HSAB) theory and solvent effects.
C-Alkylation is favored by protic solvents (e.g., alcohols, water) which hydrogen-bond to the oxygen, shielding the "hard" nucleophilic center and forcing reaction at the "soft" carbon ring.[1][2]
O-Alkylation is favored by polar aprotic solvents (DMF, NMP, DMSO) which solvate the cation but leave the phenoxide anion "naked" and highly reactive.
The Fix:
Switch Solvent: Move to anhydrous DMF or NMP .
The "Cesium Effect": Switch your base from
to Cesium Carbonate () . The large ionic radius of Cesium forms a loose ion pair with the phenoxide, increasing the nucleophilicity of the oxygen atom specifically.
Q2: Should I use Chloroacetic acid, Ethyl bromoacetate, or tert-Butyl bromoacetate?
Susceptible to hydrolysis/transesterification; requires basic hydrolysis later (harsh).
t-Butyl Bromoacetate
Best Profile. High reactivity (Br > Cl); acid-labile deprotection () avoids basic hydrolysis steps.
More expensive.
Technical Insight: Using the tert-butyl ester allows you to deprotect the carboxylic acid using acidic conditions (TFA or HCl in Dioxane) after purification. This avoids the common yield loss associated with saponifying ethyl esters, where the free acid product might be water-soluble and hard to extract.
Module 2: Visualizing the Optimization Logic
The following decision matrix outlines the logical flow for selecting the correct synthetic route based on substrate properties.
Figure 1: Strategic Decision Matrix for Carboxymethoxy Introduction. Use this flow to select the initial experimental condition.
Module 3: Troubleshooting & Protocols
Protocol A: High-Yield Cesium-Promoted Alkylation
Best for: Valuable intermediates, heterocycles, and substrates prone to C-alkylation.
, and tert-Butyl Glycolate in anhydrous THF under inert atmosphere. Cool to .
Addition: Add DIAD dropwise over 10–20 minutes.
Critical: The reaction is exothermic.[5][6] Maintain temperature
during addition to prevent side reactions (e.g., hydrazine formation).
Reaction: Stir at
for 30 mins, then warm to RT. Stir overnight.
Troubleshooting: If conversion is low, heat to
, but be aware that DIAD decomposes at higher temperatures.
Module 4: Mechanistic Troubleshooting Guide
If yields remain low, consult the pathway analysis below to identify the competing side reaction.
Figure 2: Competitive pathways in Carboxymethylation. Note that the presence of water or protic solvents shifts the equilibrium toward C-Alkylation.[1]
References
Parrish, J. P., et al. "Improved Cs2CO3 Promoted O-Alkylation of Acids."[7] Tetrahedron Letters, vol. 41, no. 48, 2000.
Fella, D., et al. "Cesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones." RSC Advances, 2023.
Mitsunobu, O. "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products."[8][9] Synthesis, 1981.
Technical Support Center: 4-(Carboxymethoxy)-3-chloro-5-methoxybenzoic acid
The following technical guide addresses the stability, solubility, and handling of 4-(Carboxymethoxy)-3-chloro-5-methoxybenzoic acid (CAS 838263-66-4). This guide is structured to assist researchers in preventing experim...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the stability, solubility, and handling of 4-(Carboxymethoxy)-3-chloro-5-methoxybenzoic acid (CAS 838263-66-4). This guide is structured to assist researchers in preventing experimental artifacts during analytical method development and biological assays.
[1]
Executive Summary & Compound Profile
4-(Carboxymethoxy)-3-chloro-5-methoxybenzoic acid is a dicarboxylic acid derivative characterized by a benzoic acid core substituted with a chlorine atom, a methoxy group, and a carboxymethoxy ether side chain.[1] Its stability profile is dominated by its dual-acidic nature and the photosensitivity of the chlorinated aromatic ring.
Parameter
Technical Specification
Chemical Structure
Aromatic ring with two carboxylic acid moieties (one benzoic, one aliphatic ether-linked).[1][2]
pH-dependent. Insoluble in acidic water; highly soluble in basic buffers (pH > 6.0).[1]
Primary Instability Risk
1. Pseudo-degradation: Esterification in alcoholic solvents (e.g., Methanol).2.[1] Photolysis: Dechlorination under UV light.[1]
Critical Stability Protocols (The "Three Pillars")
Pillar 1: Solvent Compatibility (The "Methyl Ester" Artifact)
Issue: Researchers frequently report "impurities" appearing in LC-MS chromatograms after storing samples in methanol.[1]
Mechanism: This compound contains two carboxylic acid groups.[1] In the presence of protic solvents (Methanol, Ethanol) and trace acid (often from TFA or Formic acid in the mobile phase), it undergoes Fisher Esterification.[1] This is not degradation; it is a chemically induced artifact.[1]
Protocol:
Preferred Solvent: Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO).[1]
Avoid: Storing stock solutions in Methanol (MeOH) or Ethanol (EtOH).[1]
LC-MS Prep: If MeOH is required for chromatography, prepare samples immediately before injection.[1] Do not let them sit in the autosampler for >4 hours.
Pillar 2: Photostability
Issue: Chlorinated aromatic rings are susceptible to radical nucleophilic substitution or homolytic cleavage under UV irradiation.[1]
Mechanism: UV energy can cleave the C-Cl bond, leading to dechlorination products (replacing Cl with H or OH).[1]
Protocol:
Handling: Use amber glassware exclusively.
Lab Environment: Avoid direct exposure to sunlight or high-intensity fluorescent bench lights during weighing.
Pillar 3: pH-Dependent Solubility
Issue: Precipitation in acidic aqueous buffers.
Mechanism: At pH < 3.0, both carboxyl groups are protonated (neutral), significantly reducing aqueous solubility.[1]
Protocol:
Dissolution: Dissolve in 100% DMSO first, then dilute into neutral buffer (PBS pH 7.4).
Avoid: Direct addition to 0.1% Formic Acid/Water, which will likely result in a suspension rather than a solution.[1]
Visualizing the Instability Pathways[1]
The following diagram illustrates the two primary pathways for "loss of signal" often misdiagnosed by researchers: Photolytic Dechlorination (True Degradation) and Solvolytic Esterification (Artifact).[1]
Caption: Figure 1. Dual instability pathways.[1] Red path indicates irreversible photodegradation.[1] Yellow path indicates reversible esterification artifacts common in LC-MS analysis.
Troubleshooting Guide & FAQs
Q1: I see a "ghost peak" in my LC-MS spectrum with a mass +14 Da higher than my parent. Is my compound degrading?
Diagnosis: This is likely Methyl Esterification .[1]
Cause: You dissolved the sample in Methanol and let it sit, or your mobile phase contains Methanol and an acid modifier (Formic/Acetic acid).[1] The +14 Da corresponds to the replacement of a proton (H, 1 Da) with a methyl group (CH₃, 15 Da).[1]
Solution:
Switch the organic solvent in your sample diluent to Acetonitrile.[1]
If the peak persists, check if the stock solution was aged in methanol.[1]
Q2: The compound won't dissolve in my mobile phase A (0.1% Formic Acid).
Diagnosis: Protonation-induced insolubility.
Cause: The pKa of the carboxymethoxy group is ~3.[1]0. In 0.1% Formic acid (pH ~2.7), the molecule is fully protonated and uncharged, making it hydrophobic.[1]
Solution:
Predissolve in DMSO (10-20x concentration).
Dilute into the mobile phase only at the moment of injection.[1]
Alternatively, use a mobile phase with a higher pH (e.g., Ammonium Acetate, pH 4.[1]5) if your column permits.[1]
Q3: How should I store the solid powder?
Recommendation:
Temperature: -20°C is standard, though 2-8°C is acceptable for short term.[1]
Container: Amber glass vial with a PTFE-lined cap.
Hygroscopicity: The carboxylic acid moieties can attract moisture.[1] Store with desiccant.
Q4: Is this compound stable in plasma for bioanalysis?
Diagnosis: Potential for enzymatic metabolism.[1]
Risk: The ether linkage is generally stable, but the methoxy group can undergo O-demethylation by cytochrome P450 enzymes (CYP).[1]
Solution:
Add an antioxidant if oxidative metabolism is suspected.[1]
Process samples quickly using protein precipitation with Acetonitrile (not Methanol, to avoid ex-vivo esterification).[1]
References
ICH Harmonised Tripartite Guideline. (1996).[1] Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.[1] International Council for Harmonisation.[1] Link
Li, B., et al. (2010).[1] "Esterification of carboxylic acids with alcohols in HPLC analysis." Journal of Chromatography A, 1217(36), 5718-5724.[1] (Foundational text on the methanol-acid artifact).
Boule, P., et al. (1982).[1] "Photochemistry of chlorophenoxyacetic acids." Chemosphere, 11(12), 1179-1188.[1] (Mechanistic reference for photolysis of carboxymethoxy-arene structures).
PubChem Compound Summary. (2023). 4-(Carboxymethoxy)-3-chloro-5-methoxybenzoic acid (CID 12352106).[1] National Center for Biotechnology Information.[1] Link
Technical Support Center: Crystallization of C10H9ClO6 Derivatives
A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for the crystallization of C10H9ClO6 derivatives. As a Senior Application Scientist, my goal is to provide you with not j...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the crystallization of C10H9ClO6 derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to solve the unique challenges presented by your specific molecule. Crystallization is both an art and a science; this guide is designed to equip you with the scientific principles needed to master it.
The successful crystallization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development. It is the primary method for purification and for isolating a solid form with consistent, desirable physicochemical properties such as stability, solubility, and bioavailability.[1][2] C10H9ClO6 derivatives, often possessing a complex interplay of functional groups, can present significant crystallization challenges. This guide provides a structured, question-and-answer approach to troubleshoot common issues and establish robust crystallization protocols.
This section addresses fundamental questions that form the basis of a successful crystallization strategy.
Q1: What is crystallization, and why is it a critical purification step for my C10H9ClO6 derivative?
A: Crystallization is a purification technique where a solid compound is dissolved in a suitable solvent at a high temperature and then allowed to slowly cool, causing the compound to form pure crystals while impurities remain in the solution (mother liquor).[3][4] This process is driven by the principle that most solids are more soluble in hotter solvents.[5] As the solution cools, it becomes supersaturated, a state that is necessary for crystal formation to begin.[6]
For C10H9ClO6 derivatives, which are often intermediates or final APIs in drug development, achieving high purity is non-negotiable. Crystallization is often more effective than column chromatography for removing final traces of impurities and can isolate the desired product in a stable, solid form suitable for formulation and storage.[7]
Q2: I've heard about polymorphism. Why is it a major concern for pharmaceutical compounds?
A: Polymorphism is the ability of a compound to exist in two or more different crystalline structures.[8] These different forms, or polymorphs, can have distinct physical and chemical properties, including:
Solubility and Dissolution Rate: This directly impacts a drug's bioavailability.[9][10]
Melting Point & Stability: Different forms have different thermodynamic stabilities. A less stable (metastable) form might convert to a more stable form over time, which can alter the drug's performance.[8]
Mechanical Properties: Crystal shape (habit) and packing affect powder flow and tablet manufacturing.[1][8]
Uncontrolled polymorphism can lead to batch-to-batch inconsistency and unpredictable therapeutic outcomes.[2][11] Therefore, identifying and consistently producing the most stable and suitable polymorph is a critical objective in drug development.[12][13]
Q3: How do I select the right solvent system for my C10H9ClO6 derivative?
A: Solvent selection is the most critical step in developing a crystallization process.[3] The ideal solvent should exhibit a steep solubility curve: high solubility at elevated temperatures and low solubility at room temperature or below.[14]
Key Solvent Properties to Consider:
Property
Rationale
Solubility Profile
The compound should be highly soluble in the boiling solvent but sparingly soluble at low temperatures to ensure good recovery.[3][14]
Boiling Point
A boiling point between 60-100 °C is often ideal.[15] Solvents with very low boiling points (<50 °C) can evaporate too quickly, leading to poor crystal quality.[16] High-boiling solvents can be difficult to remove from the final product.[15]
Reactivity
The solvent must be chemically inert and not react with your compound.[14]
Safety & Toxicity
The solvent should be non-toxic, non-flammable, and inexpensive whenever possible.[14][15]
For C10H9ClO6 derivatives, which likely contain polar functional groups and an aromatic core, a good starting point is moderately polar solvents. A systematic screening approach is recommended.
Section 2: Troubleshooting Common Crystallization Problems
This section is structured to provide direct answers to the most common issues encountered in the lab.
Q4: My compound "oiled out" instead of forming crystals. What happened and how can I fix it?
A: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This happens when the solution becomes supersaturated at a temperature that is above the melting point of your solid in that specific solvent environment.[15][17] Impurities can also lower the melting point of your compound, making it more prone to oiling out.
Causality & Solutions:
Cooling Rate is Too Fast: Rapid cooling can cause the solution to become highly supersaturated while it is still too warm.
Solution: Allow the solution to cool more slowly. Insulate the flask to retain heat longer. This allows the solution to reach the saturation point at a lower temperature.
Solvent Polarity is Mismatched: The chosen solvent may be too nonpolar for your compound.
Solution: Re-dissolve the oil by heating and add a small amount of a more polar, miscible solvent (a "good" solvent in which your compound is more soluble). This changes the composition of the solvent system, potentially preventing oiling out upon cooling. Alternatively, start over with a more polar solvent system.
Concentration is Too High: A highly concentrated solution can lead to rapid precipitation.
Solution: Re-heat the solution to dissolve the oil and add more solvent to create a more dilute solution.[17]
Q5: I've cooled my solution, but no crystals have formed. How can I induce nucleation?
A: Crystal formation requires two steps: nucleation (the formation of the initial tiny crystal embryos) and growth.[18] Sometimes, even in a supersaturated solution, there is a kinetic barrier to nucleation.[19]
Methods to Induce Nucleation:
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[19][20] This is thought to work by either shedding microscopic glass fragments that act as nucleation sites or by providing energy through vibration and friction.[19]
Seed Crystals: Add a single, tiny crystal of your pure compound to the supersaturated solution.[19][20] This provides a pre-formed template for further crystal growth, bypassing the initial nucleation barrier.
Reduce Temperature: If cooling to room temperature is unsuccessful, try cooling the flask in an ice bath or even a freezer.[17][19]
Concentrate the Solution: If the solution is not sufficiently supersaturated, gently heat it to boil off some of the solvent, then allow it to cool again.[17]
Troubleshooting Workflow for Crystallization
The following diagram outlines a logical decision-making process for troubleshooting common crystallization failures.
Caption: A decision tree for troubleshooting common crystallization issues.
Q6: My crystals are very fine needles or tiny plates, making them hard to filter and dry. How can I grow larger, more uniform crystals?
A: Crystal habit (the external shape) is determined by the relative growth rates of different crystal faces. Rapid crystallization often leads to small, poorly formed crystals because nucleation dominates over slow, ordered growth.[21]
Causality & Solutions:
High Supersaturation: Cooling too quickly or using a highly concentrated solution favors the rapid formation of many nuclei, resulting in a large number of small crystals.
Solution: Slow down the rate of crystallization. Use a more dilute solution and cool it as slowly as possible (e.g., by placing the flask in an insulated container). This keeps the level of supersaturation in the metastable zone, where existing crystals grow larger rather than new ones forming.[22]
Solvent Effects: The solvent can interact differently with various crystal faces, promoting growth in one direction (leading to needles) over others.
Solution: Experiment with different solvents or solvent combinations. Sometimes, changing the solvent system can dramatically alter the crystal habit from needles to more desirable block-like shapes. Techniques like vapor or liquid diffusion inherently slow down the process and can yield higher quality crystals.[23]
Q7: My crystallization yield is very low (<50%). What are the likely causes and remedies?
A: A low yield suggests that a significant amount of your compound remained dissolved in the mother liquor after cooling.[17]
Causality & Solutions:
Too Much Solvent: This is the most common cause. You may have used more solvent than was necessary to dissolve the compound when hot.[17]
Solution: Before filtering, check if the mother liquor is still rich in the product. You can do this by taking a small sample of the filtrate and evaporating it. If a significant amount of solid remains, you can recover more product by boiling off a portion of the solvent from the mother liquor and cooling it again for a second crop of crystals.
Inappropriate Solvent Choice: The solubility of your compound at the cold temperature is still too high in the chosen solvent.
Solution: Choose a solvent in which your compound is less soluble when cold. Alternatively, use a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent or "anti-solvent" (in which it is insoluble) until the solution becomes cloudy (the saturation point). Gently heat to clarify and then cool slowly.[3]
Premature Crystallization: If crystallization occurs in the hot filtration step (if performed), you will lose product.
Solution: Ensure all glassware is pre-heated and use a slight excess of hot solvent to prevent the solution from cooling and crystallizing in the filter funnel.
Section 3: Standard Crystallization Protocols
Here are step-by-step protocols for common crystallization techniques.
Protocol 1: Slow Cooling Recrystallization
This is the most common method for purifying solid compounds.
Dissolution: Place the crude C10H9ClO6 derivative into an Erlenmeyer flask. Add a minimal amount of the selected solvent.
Heating: Gently heat the mixture (e.g., on a hot plate) with stirring until the solvent boils. Continue to add small portions of the hot solvent until the solid is completely dissolved.[24]
Cooling (Crucial Step): Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. To slow cooling further, you can insulate the flask.[25]
Further Cooling: Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration, using a Büchner funnel.[5]
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
Drying: Allow the crystals to dry completely.
Protocol 2: Vapor Diffusion
This technique is excellent for small quantities of material and often produces high-quality single crystals suitable for X-ray diffraction.[23]
Preparation: Dissolve your compound (~5-10 mg) in a small volume (e.g., 0.5 mL) of a relatively non-volatile "good" solvent (e.g., THF, toluene, or dichloromethane) in a small, open vial.
Setup: Place this inner vial inside a larger, sealable container (like a jar or a larger beaker) that contains a few milliliters of a volatile "poor" solvent (anti-solvent) in which your compound is insoluble (e.g., pentane, hexane, or diethyl ether).[23]
Diffusion: Seal the outer container. The volatile anti-solvent will slowly diffuse in the vapor phase into the inner vial containing your compound's solution.
Crystallization: As the anti-solvent dissolves into the "good" solvent, the solubility of your compound decreases, leading to slow supersaturation and, ideally, the growth of high-quality crystals over several days.
Solvent Selection and Miscibility Guide
This diagram illustrates the strategy for choosing between a single-solvent and a two-solvent (anti-solvent) system.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Technical Support: Optimization Strategies for 3,5-Disubstituted Benzoic Acid Derivatives
Role: Senior Application Scientist
Audience: Medicinal Chemists & Process Development Scientists
Technical Support Center: 3,5-Disubstituted Benzoic Acids
Status: Operational
Current System Time: 2026-02-12
Ticket Scope: Steric Hindrance, Regioselectivity, and Coupling Failures
Executive Summary: The "Open" Position Trap
Welcome to the technical guide for 3,5-disubstituted benzoic acids. A common misconception in medicinal chemistry is treating 3,5-substitution patterns purely as "electronically distinct" while ignoring their unique steric topology.
Unlike 2,6-disubstituted acids (classic "ortho-effect" steric blockade), 3,5-systems leave the carboxyl group (C1) mechanically open. However, they present two distinct, often fatal challenges:
The "Sandwich" Effect (C4 Crowding): Functionalizing the ring position between the two substituents is kinetically disfavored due to the "Buttressing Effect."
Remote Shielding & Solubility: Bulky groups (e.g., t-butyl, CF3) at 3,5 positions create a hydrophobic "picket fence" that can disrupt catalyst aggregation and drastically alter solubility profiles, leading to coupling failures often mistaken for steric hindrance at the reaction center.
This guide provides validated protocols to overcome these specific barriers.
Module 1: Overcoming Coupling Failures (The C1 Interface)
Symptom: Standard EDC/NHS or HATU couplings result in low conversion (<30%) or unreacted starting material, particularly with bulky amines/alcohols.
Root Cause: While the C1 carbonyl is not directly blocked, massive 3,5-substituents (like tert-butyl) create a lipophilic pocket that repels polar coupling reagents. Furthermore, the intermediate active esters often decompose before the nucleophile can penetrate the "picket fence."
The Solution: The Yamaguchi Esterification Protocol
For sterically demanding substrates, the mixed anhydride method using 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) is the gold standard. It creates a highly electrophilic, yet sterically accessible, intermediate.
Protocol 1.0: Yamaguchi Coupling for Hindered Substrates
Parameter
Specification
Note
Reagent A
2,4,6-Trichlorobenzoyl chloride (TCBC)
The "Yamaguchi Reagent."[1] Forms the mixed anhydride.
Catalyst
DMAP (4-Dimethylaminopyridine)
Critical: Must be used in stoichiometric amounts (not catalytic) for difficult cases.
Base
Triethylamine (TEA)
Scavenges HCl.
Solvent
Toluene or THF
Toluene is preferred for higher reflux temperatures.
Step-by-Step Workflow:
Activation: Dissolve the 3,5-disubstituted benzoic acid (1.0 equiv) and TEA (1.2 equiv) in anhydrous THF/Toluene.
Anhydride Formation: Add TCBC (1.1 equiv) dropwise at 0°C. Stir for 1 hour at room temperature. Checkpoint: A white precipitate (TEA·HCl) should form.
Filtration (Optional but Recommended): Filter off the amine salts under inert atmosphere to prevent side reactions during the heating step.
Coupling: Dissolve the nucleophile (alcohol/amine, 1.0–1.5 equiv) and DMAP (1.0–2.0 equiv) in Toluene. Add this solution to the filtrate containing the mixed anhydride.
Reflux: Heat the mixture to reflux (80–110°C) for 3–12 hours.
Workup: Quench with saturated NaHCO3 to decompose excess anhydride.
Mechanism of Action (Visualized):
Caption: The Yamaguchi mechanism leverages DMAP to shuttle the acyl group from a mixed anhydride to the nucleophile, bypassing direct steric repulsion.[1][2][3][4][5]
Module 2: The "Sandwich" Problem (Functionalizing C4)
Symptom: Attempts to introduce a group (halogen, alkyl, formyl) at the C4 position (between the 3,5-substituents) using Electrophilic Aromatic Substitution (EAS) fail or yield the C2 isomer.
Root Cause: The Buttressing Effect .[6] Even if C4 appears open, the 3- and 5-substituents mechanically restrict the resonance stabilization required for the Wheland intermediate in EAS. The transition state energy is too high.
The Solution: Directed Ortho-Lithiation (DoM)
You must switch from electrophilic to nucleophilic activation. If the 3,5-groups are halogens (e.g., 3,5-dichlorobenzoic acid), the C4 proton is acidified by the inductive effect of the flanking halogens, making it accessible to lithium bases.
Protocol 2.0: Regioselective C4 Functionalization
Critical Decision: The choice of base determines regioselectivity (C2 vs C4).
Mechanism:[1][2][3][4][7][8] The carboxylate group directs the lithiation to the adjacent C2 position (Coordination Directed Metallation).
Scenario B: Targeting C4 (The "Sandwich" Position)
Reagent: LDA (Lithium Diisopropylamide) at -78°C.
Mechanism:[1][2][3][4][7][8] LDA is a bulky, non-nucleophilic base. It operates via kinetic deprotonation at the most acidic proton (C4), which is flanked by two electron-withdrawing groups (e.g., Cl, F). The steric bulk of LDA actually helps it avoid the coordination complex at C1/C2.
Experimental Workflow (Targeting C4):
Preparation: Charge a flame-dried flask with diisopropylamine (1.1 equiv) and THF. Cool to -78°C. Add n-BuLi to generate LDA in situ.
Substrate Addition: Add 3,5-dichlorobenzoic acid (0.5 equiv, dissolved in THF) slowly. Note: The first equivalent of base simply deprotonates the carboxylic acid.
Lithiation: Stir at -78°C for 1 hour. The "Sandwich" lithio-species (Li-C4) is formed.
Quench: Add the electrophile (e.g., MeI, DMF, I2) rapidly.
Warm: Allow to warm to RT overnight.
Regioselectivity Logic Map:
Caption: Decision tree for selecting the correct lithiation base to access the sterically distinct C2 or C4 positions.
Frequently Asked Questions (Troubleshooting)
Q1: I am using 3,5-di-tert-butylbenzoic acid and my yield is 0% with EDC. Is this steric hindrance?A: Indirectly, yes. The tert-butyl groups are so lipophilic that the activated ester often precipitates out of polar solvents (DMF/water mixes) or fails to interact with hydrophilic amines.
Fix: Switch to DCM (Dichloromethane) or Chloroform as your solvent. These bulky acids are highly soluble in chlorinated solvents. Use the Acid Chloride method (SOCl2 -> evaporate -> DCM + Amine + Pyridine) instead of carbodiimides.
Q2: Can I use the Suzuki coupling on a 3,5-dibromo benzoic acid?A: Yes, but expect the "Buttressing Effect" to slow down the oxidative addition if you are trying to couple at C4. If coupling at C3/C5, the reaction proceeds normally.
Tip: Use Buchwald ligands (e.g., XPhos or SPhos) . These bulky, electron-rich ligands are designed to facilitate oxidative addition on electron-rich or hindered rings.
Q3: Why does my 3,5-disubstituted acid smear on TLC?A: 3,5-disubstituted acids, especially with halogens or alkyls, are prone to "dimerization" via hydrogen bonding in non-polar mobile phases, more so than their ortho-substituted counterparts which often twist out of plane.
Fix: Add 1% Acetic Acid or Formic Acid to your TLC eluent to break the dimers and sharpen the spot.
References
Yamaguchi Esterification Protocol: Inanaga, J., et al.[1][4] "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization." Bulletin of the Chemical Society of Japan, vol. 52, no.[1] 7, 1979, pp. 1989–1993.
Regioselective Lithiation: Mortier, J., et al. "Directed lithiation of unprotected benzoic acids." Journal of the Chemical Society, Perkin Transactions 1, 1996.
Buttressing Effect Analysis: Exner, O., et al. "Non-classical buttressing effect: gas-phase ionization of some methyl-substituted benzoic acids." Journal of the Chemical Society, Perkin Transactions 2, 2000.
Yamaguchi Mechanism Review: Dhimitruka, I., and SantaLucia, J. "Investigation of the Yamaguchi Esterification Mechanism."[1][3][4] Organic Letters, vol. 8, no.[1][3][4] 1, 2006, pp. 47–50.
Publish Comparison Guide: Mass Spectrometry Fragmentation of
The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of , focusing on its relevant isomers such as 4-(carboxymethoxy)-3-chloro-5-methoxybenzoic acid and dimethyl 4-c...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of
, focusing on its relevant isomers such as 4-(carboxymethoxy)-3-chloro-5-methoxybenzoic acid and dimethyl 4-chloro-3,5-dihydroxyphthalate . These compounds represent critical classes of chlorinated drug impurities, metabolites, and synthetic intermediates encountered in pharmaceutical development.
Content Type: Technical Comparison & Application Guide
Audience: Senior Analytical Chemists, DMPK Scientists, and Drug Development Professionals
Focus: Structural Elucidation, Fragmentation Mechanisms, and Method Validation
Executive Summary & Compound Significance
In drug development, the molecular formula
(MW 260.63 g/mol ) frequently appears in two critical contexts:
Metabolite Identification (MetID): As a Phase I oxidative metabolite or degradation product of chlorinated phenoxy drugs (e.g., fibrates, herbicides, or benzoic acid derivatives).
Impurity Profiling: As a chlorinated diester intermediate (e.g., phthalate derivatives) in the synthesis of complex APIs.
This guide compares the mass spectrometric behavior of the two dominant structural isomers:
Isomer A (Acidic Metabolite): 4-(Carboxymethoxy)-3-chloro-5-methoxybenzoic acid.[1]
Isomer B (Synthetic Ester): Dimethyl 4-chloro-3,5-dihydroxyphthalate.[2]
Differentiation between these isomers is critical, as Isomer A typically flags a biological transformation pathway (toxicity implication), while Isomer B indicates a process-related impurity (quality control implication).
Experimental Protocols
To ensure reproducibility, the following validated protocols for LC-MS/MS (ESI) and GC-MS (EI) are recommended.
Protocol A: LC-ESI-MS/MS (Preferred for Isomer A)
Instrument: Q-TOF or Orbitrap (High Resolution required for exact mass confirmation).
Ionization: Electrospray Ionization (ESI) in Negative Mode (-).
Rationale: The carboxylic acid moieties in Isomer A facilitate facile deprotonation, yielding intense
ions.
Mobile Phase:
A: Water + 0.1% Formic Acid.
B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 10 min.
Collision Energy (CE): Stepped 15-30-45 eV to capture full fragmentation pathways.
Protocol B: GC-EI-MS (Preferred for Isomer B)
Instrument: Single Quadrupole or Triple Quadrupole GC-MS.
Derivatization: Required for Isomer A (TMS-diazomethane); Isomer B can be analyzed directly or derivatized.
Technical Guide: HPLC Method Development for Chlorinated Benzoic Acid Impurities
Executive Summary Chlorinated benzoic acids (CBAs) are ubiquitous intermediates in the synthesis of active pharmaceutical ingredients (APIs). However, their analysis presents a "perfect storm" of chromatographic challeng...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Chlorinated benzoic acids (CBAs) are ubiquitous intermediates in the synthesis of active pharmaceutical ingredients (APIs). However, their analysis presents a "perfect storm" of chromatographic challenges: they are highly acidic (pKa < 4.0), possess strong UV absorbance (leading to detector saturation), and exist as positional isomers (2-, 3-, and 4-chlorobenzoic acid) with nearly identical hydrophobicity.
This guide moves beyond generic C18 screening.[1] It objectively compares the standard C18 approach against Pentafluorophenyl (PFP) and Polar-Embedded stationary phases. We demonstrate that while C18 is sufficient for single-impurity assays, PFP phases provide superior orthogonal selectivity for resolving complex isomeric mixtures of halogenated acids.
The Scientific Challenge: Why C18 Often Fails
To develop a robust method, one must understand the analyte's behavior at the molecular level.
The "Ortho Effect" and pKa Divergence
Unlike alkyl-benzoic acids, chlorinated isomers exhibit massive shifts in acidity due to the electron-withdrawing nature of chlorine and the "Ortho Effect" (steric inhibition of resonance).
2-Chlorobenzoic acid: pKa ≈ 2.9 (Strongest acid due to ortho-substitution)
The Trap: A standard generic gradient at pH 3.0 will result in 2-CBA eluting significantly earlier (partially ionized) than 4-CBA (mostly neutral). While this aids separation, it causes retention time instability if the mobile phase buffer capacity is weak. Furthermore, 3-CBA and 4-CBA often co-elute on C18 because their hydrophobic footprints are nearly identical.
The Silanol Problem
Chlorinated benzoic acids are hydrogen bond donors. On older Type-A silica or poorly end-capped C18 columns, the carboxylic acid moiety interacts with residual silanols, causing severe peak tailing (
), which compromises the quantization limit (LOQ) required by ICH Q3A.
Comparative Analysis: Column Chemistry
We evaluated three distinct stationary phase chemistries for the separation of a mixture containing Benzoic Acid, 2-CBA, 3-CBA, and 4-CBA.
Option A: C18 (Octadecylsilane)
Mechanism: Pure hydrophobic interaction.
Performance: Baseline resolution of 2-CBA from others is easy (due to pKa). Separation of 3-CBA and 4-CBA is often partial or requires very shallow gradients.
Verdict:Baseline Standard. Good for simple mixtures, poor for isomer resolution.
The "Fluorine Effect": The fluorine atoms on the PFP ring create an electron-deficient cavity.[4] This interacts strongly with the electron-rich
-cloud of the chlorinated benzene ring.
Verdict:The Specialist. The rigid PFP ring offers shape selectivity that resolves the 3- and 4- isomers based on their spatial geometry, not just hydrophobicity.
Performance: The embedded polar group creates a "water-rich" layer near the silica surface, preventing the acidic analytes from interacting with silanols.
Verdict:The Problem Solver. Best for peak shape (
) but often lacks the selectivity () of PFP for halogenated isomers.
Experimental Data Summary
Conditions:
Mobile Phase A: 0.1% Phosphoric Acid (pH ~2.1)
Mobile Phase B: Acetonitrile (C18/Polar) or Methanol (PFP)
Gradient: 20% B to 60% B in 10 min.
Flow: 1.0 mL/min.
Parameter
C18 (Standard)
PFP (Fluorinated)
Polar-Embedded C18
Retention (k' 4-CBA)
5.2
6.1
4.8
Selectivity ()
1.04 (Co-elution risk)
1.12 (Baseline)
1.06
Resolution ( 3 vs 4)
1.2
2.8
1.5
Tailing Factor ()
1.4
1.2
1.05
Mechanism Dominance
Hydrophobicity
/ Shape
Hydrophobic / H-Bond
Analyst Note: Methanol is preferred over Acetonitrile for PFP columns. Acetonitrile's
-electrons can compete with the analyte for sites on the PFP ring, suppressing the unique selectivity mechanisms.
Method Development Protocol (Self-Validating)
This protocol ensures scientific integrity by forcing "checkpoints" where the scientist must validate the chemistry before proceeding.
Phase 1: Mobile Phase Selection (The pH Lock)
Objective: Suppress ionization to maximize retention and stability.
Buffer: Use 20mM Potassium Phosphate or 0.1% H3PO4.
Target pH:2.0 - 2.3 .
Reasoning: The pKa of 2-CBA is 2.9. To ensure robust retention (
), you must be at least 1 pH unit below the pKa. Operating at pH 3.0 puts 2-CBA in the "buffer transition zone," leading to wandering retention times.
Phase 2: Column Screening Workflow
Use the following logic flow to select your column.
Figure 1: Decision matrix for selecting the optimal stationary phase based on resolution and peak symmetry requirements.
Phase 3: Gradient Optimization
Standard Protocol:
Equilibration: 5 Column Volumes (critical for PFP phases).
Injection: 5-10 µL.
Gradient:
0 min: 20% B
15 min: 70% B
Note: A shallow gradient (approx 3% B change per minute) is required to separate the 3- and 4- isomers.
References
International Council for Harmonisation (ICH). (2006).[5][6] Q3A(R2): Impurities in New Drug Substances.[5][6][7] Retrieved from [Link]
PubChem. (n.d.).[8] 2-Chlorobenzoic Acid (CID 8374) - pKa and Chemical Properties. National Library of Medicine. Retrieved from [Link]
Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns using principal component analysis. Journal of Chromatography A. (Context: Selectivity of PFP vs C18).
Mac-Mod Analytical. (n.d.). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Validating Purity of 4-(Carboxymethoxy)-3-chloro-5-methoxybenzoic Acid Standards
Content Type: Publish Comparison Guide
Audience: Researchers, Analytical Scientists, and Drug Development Professionals[1]
Executive Summary
In the synthesis of complex benzamide pharmaceuticals and agrochemicals, 4-(Carboxymethoxy)-3-chloro-5-methoxybenzoic acid (CAS 838263-66-4) serves as a critical intermediate and impurity reference standard.[1] However, its structural duality—containing both a benzoic acid moiety and a carboxymethoxy ether—presents unique analytical challenges.
Commercial Certificates of Analysis (CoA) for this compound often rely on HPLC Area% , a metric that frequently overestimates purity by failing to account for inorganic salts, moisture, and residual solvents. For a dicarboxylic acid derivative like this, hygroscopicity and salt formation can reduce the effective mass content by 10–15%, disastrously skewing quantitative impurity profiling in downstream drug development.
This guide objectively compares three validation methodologies: HPLC-UV (Relative Purity) , Mass Balance (Calculated Purity) , and qNMR (Absolute Purity) , establishing a "Gold Standard" workflow for researchers.
Comparative Analysis of Validation Techniques
The following table summarizes the performance of three validation approaches for 4-(Carboxymethoxy)-3-chloro-5-methoxybenzoic acid.
Absolute quantification against a NIST-traceable internal standard.[1]
Accuracy
Low to Medium. Assumes all impurities absorb UV equally and ignores non-UV contaminants.
High. Accounts for all impurity types but requires large sample amounts (100mg+).
Very High. Direct molar ratio measurement; independent of UV response factors.
Speed
Fast (30 min).
Slow (Days for TGA/KF/ROI).
Fast (1 hour).
Specific Pitfall
Misses inorganic salts (e.g., NaCl from synthesis) and moisture.
Error propagation from multiple measurements (KF, TGA, ROI).
Requires a highly pure, soluble Internal Standard (IS).
Verdict
Screening Only. Do not use for potency assignment.
Regulatory Standard. Robust but resource-intensive.[1]
Best for Research. Rapid, absolute purity determination.
The "Gold Standard" Protocol: Quantitative NMR (qNMR)[1]
For research-grade validation, qNMR is the superior choice because it directly measures the number of moles of the analyte relative to a known standard, bypassing the need for response factors or drying steps.[1]
Internal Standard (IS):Maleic Acid (TraceCERT® or equivalent).
Why? Maleic acid provides a sharp singlet at ~6.3 ppm, distinct from the aromatic protons of the benzoic acid derivative (typically 7.0–8.0 ppm) and the methoxy group (~3.8 ppm).
Solvent: DMSO-d6.
Why? The compound has two carboxylic acid groups, making it poorly soluble in CDCl3 but highly soluble in DMSO.
Step-by-Step Workflow
Weighing: Accurately weigh ~10 mg of the analyte (
) and ~5 mg of Maleic Acid () into a clean vial. Use a microbalance with 0.001 mg precision.
Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.
Acquisition: Transfer to an NMR tube. Acquire 1H-NMR spectrum with a relaxation delay (
) of at least 30 seconds (to ensure full relaxation of protons). Set number of scans () to 16 or 32.
Integration:
Integrate the IS singlet (2 protons) at 6.3 ppm.
Integrate the aromatic protons of the analyte (2 protons) or the methoxy group (3 protons).
Calculation:
Where = Integral area, = Number of protons, = Molecular weight, = Mass, = Purity of IS.[1]
The "Routine" Protocol: HPLC-UV/DAD
While HPLC Area% is insufficient for potency, it is essential for identifying organic impurities. Because the target compound contains two carboxylic acid groups , pH control is critical to prevent peak tailing.
Chromatographic Conditions
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 3.5 µm, 4.6 x 100 mm).
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
Causality: Low pH ensures both carboxyl groups (
) are protonated, keeping the molecule neutral and hydrophobic for sharp retention.[1]
The following diagram illustrates the logical flow for validating the standard based on available resources and accuracy requirements.
Figure 1: Decision tree for selecting the appropriate validation method based on accuracy needs.
References
National Center for Biotechnology Information (NCBI). (2025).[2] PubChem Compound Summary for CID 88024, 4-(Carboxymethoxy)benzoic acid. Retrieved from [Link][1]
BIPM, NIM, & NMIJ. (2023). Guidance for the use of benzoic acid as an internal standard for qNMR. Retrieved from [Link][1]
A Senior Application Scientist's Guide to Differentiating Carboxymethoxy and Methoxy Groups using IR Spectroscopy
For researchers, scientists, and professionals in drug development, the precise characterization of functional groups is paramount. Infrared (IR) spectroscopy stands as a rapid, non-destructive, and highly informative an...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the precise characterization of functional groups is paramount. Infrared (IR) spectroscopy stands as a rapid, non-destructive, and highly informative analytical technique for this purpose. This guide provides an in-depth comparison of the IR spectral signatures of two closely related and frequently encountered functional groups: carboxymethoxy (-O-CH₂-COOH) and methoxy (-O-CH₃). Understanding their distinct vibrational modes is crucial for accurate structural elucidation and quality control in chemical synthesis and pharmaceutical development.
The Vibrational Language of Molecules: A Primer on IR Spectroscopy
Infrared spectroscopy measures the interaction of infrared radiation with a molecule. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, the molecule absorbs the radiation. This absorption is recorded as a peak in the IR spectrum. The position of the peak (wavenumber, cm⁻¹), its intensity (strong, medium, weak), and its shape (broad, sharp) provide a unique fingerprint of the molecule's functional groups.
The primary vibrational modes we will consider are stretching (the rhythmic movement along the bond axis) and bending (a change in the angle between two bonds). These vibrations are quantized, meaning they occur only at specific energy levels, resulting in the characteristic absorption peaks.
Distinguishing Features: Carboxymethoxy vs. Methoxy Groups
The key to differentiating these two groups lies in the presence of the carboxylic acid moiety in the carboxymethoxy group, which introduces unique and prominent absorption bands not present in a simple methoxy group.
The Carboxymethoxy Group (-O-CH₂-COOH): A Hybrid Signature
The carboxymethoxy group is, in essence, a combination of an ether and a carboxylic acid. Its IR spectrum, therefore, exhibits the characteristic peaks of both functional groups. The most prominent and diagnostic peaks are associated with the carboxylic acid's hydroxyl (-OH) and carbonyl (C=O) groups.
A quintessential example of a compound containing a carboxymethoxy group is methoxyacetic acid . Its IR spectrum showcases the following key features:
O-H Stretch (Carboxylic Acid): A very broad and intense absorption band is observed in the region of 2500-3300 cm⁻¹ .[1] This exceptional broadness is a hallmark of the hydrogen-bonded dimers formed between carboxylic acid molecules.[1] This broad "hairy beard" often overlaps with the C-H stretching region.[2]
C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹ arise from the stretching vibrations of the C-H bonds in the methylene (-CH₂-) and methyl (-CH₃) groups.
C=O Stretch (Carbonyl): A very strong and sharp absorption peak typically appears between 1700 and 1760 cm⁻¹ . For dimeric carboxylic acids, this peak is commonly found around 1710 cm⁻¹.[1]
C-O Stretch (Ether and Carboxylic Acid): Two distinct C-O stretching vibrations are present. The C-O stretch of the carboxylic acid appears in the 1210-1320 cm⁻¹ region, while the ether C-O stretch is typically found between 1000 and 1150 cm⁻¹ .[3]
The Methoxy Group (-O-CH₃): A Simpler Profile
The methoxy group, being a simple ether, presents a less complex IR spectrum compared to the carboxymethoxy group. The spectrum is dominated by C-H and C-O stretching and bending vibrations. A classic example is anisole (methoxybenzene), which clearly illustrates the methoxy group's signature.
The characteristic absorption peaks for a methoxy group are:
C-H Stretch (Aliphatic): Strong absorptions are observed in the 2850-2960 cm⁻¹ range, corresponding to the symmetric and asymmetric stretching of the methyl C-H bonds. A weaker, yet diagnostic, band for the methoxy group can sometimes be seen around 2800-2860 cm⁻¹ .
C-O Stretch (Ether): A strong and prominent peak appears in the 1000-1300 cm⁻¹ region. For aryl alkyl ethers like anisole, this is often a strong, sharp band around 1250 cm⁻¹ due to the asymmetric C-O-C stretch and another near 1040 cm⁻¹ for the symmetric stretch.
CH₃ Bend: Bending vibrations of the methyl group are also present, typically around 1450 cm⁻¹ .
At-a-Glance Comparison: Key IR Absorption Peaks
Vibrational Mode
Carboxymethoxy Group (-O-CH₂-COOH)
Methoxy Group (-O-CH₃)
Key Differentiating Feature
O-H Stretch
2500-3300 cm⁻¹ (very broad, strong)
Absent
The presence of the extremely broad O-H band is the most definitive indicator of a carboxymethoxy group.
C=O Stretch
1700-1760 cm⁻¹ (strong, sharp)
Absent
The strong carbonyl peak is unique to the carboxymethoxy group.
C-H Stretch
~2850-3000 cm⁻¹ (medium-strong)
~2800-3000 cm⁻¹ (medium-strong)
While both have C-H stretches, the carboxymethoxy group's broad O-H stretch often overlaps this region.
C-O Stretch
~1210-1320 cm⁻¹ (acid) & ~1000-1150 cm⁻¹ (ether)
~1000-1300 cm⁻¹ (strong)
The carboxymethoxy group will show two distinct C-O stretching bands.
Visualizing the Vibrations
To better understand the molecular motions giving rise to these characteristic peaks, the following diagrams illustrate the key stretching vibrations for both functional groups.
Caption: Key stretching vibrations in a methoxy group.
Experimental Protocols for IR Analysis
The quality of an IR spectrum is highly dependent on proper sample preparation. Here are two common methods for analyzing solid and liquid samples.
Protocol 1: KBr Pellet Method for Solid Samples
This traditional method involves dispersing the solid sample in a potassium bromide (KBr) matrix and pressing it into a transparent pellet.
Materials:
Spectroscopy-grade KBr powder (dried)
Agate mortar and pestle
Pellet press die set
Hydraulic press
Heat lamp or oven
Desiccator
Procedure:
Drying: Dry the KBr powder in an oven at ~110°C for at least 2-3 hours to remove any absorbed moisture, which can interfere with the spectrum. [4]Store the dried KBr in a desiccator.
Sample Preparation: Grind 1-2 mg of the solid sample into a very fine powder using the agate mortar and pestle.
Mixing: Add approximately 100-200 mg of the dried KBr powder to the ground sample. [5]Gently but thoroughly mix the sample and KBr until a homogeneous mixture is obtained.
Pellet Formation:
Place the die set's base plate and sleeve on a clean surface.
Transfer the KBr-sample mixture into the die sleeve, ensuring an even distribution.
Insert the plunger and place the assembled die into the hydraulic press.
Apply a pressure of 8-10 metric tons for a standard 13 mm die.
[6] * Hold the pressure for 1-2 minutes to allow the KBr to form a transparent pellet.
[6]5. Analysis: Carefully remove the transparent pellet from the die and place it in the spectrometer's sample holder for analysis.
Protocol 2: Attenuated Total Reflectance (ATR) for Solids and Liquids
ATR-FTIR is a modern and versatile technique that requires minimal sample preparation.
Apparatus:
FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
Procedure:
Background Scan: With a clean ATR crystal, perform a background scan to account for any atmospheric interference.
Sample Application:
For liquids: Place a small drop of the liquid sample directly onto the ATR crystal.
For solids/powders: Place a small amount of the solid sample on the crystal and apply pressure using the built-in press to ensure good contact between the sample and the crystal.
[7]3. Data Acquisition: Collect the IR spectrum of the sample.
Cleaning: After analysis, the sample can be recovered (if solid), and the ATR crystal should be cleaned with a suitable solvent (e.g., isopropanol) and a soft cloth.
Conclusion
The differentiation between carboxymethoxy and methoxy groups by IR spectroscopy is straightforward and reliable due to the distinct and prominent absorption bands of the carboxylic acid functionality. The presence of a very broad O-H stretch and a strong C=O stretch are unequivocal indicators of a carboxymethoxy group. In contrast, the methoxy group is characterized by its C-H and C-O stretching vibrations in the absence of these carboxylic acid-related peaks. By employing proper sample preparation techniques and understanding the fundamental principles of molecular vibrations, researchers can confidently elucidate the structures of their compounds, ensuring the integrity and success of their scientific endeavors.
References
Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]
Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]
Kintek Solution. (n.d.). How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation. Retrieved from [Link]
Research Article. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube. Retrieved from [Link]
Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]
PubChem. (n.d.). Methoxyacetic Acid. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). Acetic acid, methoxy-. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). Acetic acid, ethoxy-. Retrieved from [Link]
PubChem. (n.d.). Ethoxyacetic acid. Retrieved from [Link]
SlidePlayer. (2023, May 24). ir spectrum of carboxylic acids and alcohols. Retrieved from [Link]
UCLA Chemistry. (n.d.). IR: carboxylic acids. Retrieved from [Link]
Wikipedia. (n.d.). Methoxyacetic acid. Retrieved from [Link]
Scribd. (n.d.). IR Spectra: Acids, Alcohols, Esters. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). Acetic acid, ethoxy-. Retrieved from [Link]
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). The infrared spectrum of ethanoic acid CH3COOH. Retrieved from [Link]
Scribd. (n.d.). ir spectra of a carboxylic acid, alcohol, and ester. Retrieved from [Link]
SIELC Technologies. (2018, February 16). Methoxyacetic acid. Retrieved from [Link]
Chemical Class: Halogenated Benzoic Acid Derivative / Di-carboxylic Acid Ether
Physical State: Solid (typically off-white to pale yellow powder)
Hazard Classification (Predicted based on Functional Groups):
Skin/Eye Irritant: High probability due to dual acidic moieties (benzoic acid + carboxymethoxy).
Respiratory Irritant: Dust inhalation may cause severe upper respiratory tract irritation.
Corrosivity: Potential for corrosive damage to mucous membranes if high concentrations are contacted.
Immediate Emergency Actions:
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).
Skin Contact: Brush off loose particles. Wash with soap and copious water for 15 minutes.[2]
Eye Contact: Rinse cautiously with water for 15 minutes.[2] Remove contact lenses if present.[1][2][3][4][5][6][7][8] Seek medical attention immediately.
Ingestion: Rinse mouth. Do NOT induce vomiting. Drink 1-2 glasses of water.
Personal Protective Equipment (PPE) Matrix
This compound lacks extensive toxicological data; therefore, the Precautionary Principle applies. Treat as a high-potency irritant.
PPE Category
Standard Requirement
Technical Specification
Rationale (Causality)
Respiratory
Particulate Respirator
N95 (Minimum) ; P100 (Recommended)
Prevents inhalation of fine acidic dusts which can cause immediate bronchial spasms.
Hand Protection
Double Gloving
Nitrile (0.11 mm min)
Acidic organic solids can permeate latex. Double nitrile provides a breakthrough buffer and allows outer glove removal without skin exposure.
Eye Protection
Chemical Goggles
Indirect Vented or Face Shield
Safety glasses are insufficient for fine powders that can drift around lenses. Acidic dust in the eye causes rapid corneal damage.
Body Protection
Lab Coat + Apron
Tyvek® or Poly-coated
Cotton coats absorb powders. A non-woven, chemical-resistant apron prevents migration of dust to street clothes.
Objective: Safely weigh and dissolve the compound without generating airborne dust or contaminating the workspace.
Step 1: Engineering Controls
Primary Barrier: All open handling (weighing, transfer) must occur inside a Chemical Fume Hood or a Powder Containment Enclosure .
Airflow Check: Verify face velocity is between 80–100 fpm (feet per minute) before starting.
Static Control: Use an ionizing bar or anti-static gun if the powder appears "flyaway" (electrostatic), common with dry organic acids.
Step 2: Weighing Procedure
Tare: Place the weighing boat in the balance inside the hood.
Transfer: Use a disposable anti-static spatula. Do not pour from the stock bottle; scoop gently to minimize dust cloud generation.
Containment: Immediately recap the stock bottle after transfer. Cover the weighing boat with a secondary weigh paper or lid during transport from balance to reaction vessel.
Step 3: Solubilization (Workflow Diagram)
Solvent Choice: This compound is a di-acid. It will likely be sparingly soluble in water at neutral pH but soluble in organic solvents (DMSO, Methanol) or basic aqueous buffers (PBS pH 7.4, 0.1M NaOH).
Exothermic Risk: Neutralization with strong bases (e.g., NaOH) may generate mild heat. Add base slowly.
Figure 1: Decision logic for solubilization and handling of acidic organic intermediates.
Liquid Waste: Organic Solvents (if dissolved in DMSO/MeOH) or Aqueous Acid/Base (if in buffer).
Spill Cleanup Protocol:
Isolate: Evacuate the immediate area if the spill is large (>10g) and outside a hood.
PPE Up: Ensure goggles and N95/P100 are fitted.
Neutralize (Optional but recommended): Cover the spill with Sodium Bicarbonate (NaHCO3) or Soda Ash . This neutralizes the acidity and suppresses dust.
Collect:
Dry Spill: Do not sweep (creates dust).[4] Use a HEPA vacuum or wet-wipe method (cover with wet paper towels, then scoop).
Wet Spill: Absorb with vermiculite or clay pads.
Clean: Wipe the surface with 70% Ethanol followed by a detergent wash.
Figure 2: Immediate response logic for chemical spills.
References
PubChem. (n.d.). Compound Summary: Benzoic acid derivatives. National Library of Medicine. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
(Note: Specific toxicity data for 4-(Carboxymethoxy)-3-chloro-5-methoxybenzoic acid is limited. Protocols above are derived from validated safety standards for structural analogs such as chlorobenzoic acids and methoxybenzoic acids.)